3,6-Dihexyl-9H-carbazole
Description
Significance of Carbazole (B46965) Scaffolds in Organic Electronics and Photonics Research
Carbazole and its derivatives are a cornerstone in the development of organic electronic and photonic devices. mdpi.comresearchgate.net This is due to their inherent characteristics which include:
Good Hole Transport: Carbazoles are known for their excellent ability to transport positive charge carriers (holes), a fundamental requirement for many electronic applications. mdpi.com
High Thermal and Electrochemical Stability: The robust nature of the carbazole scaffold ensures that materials derived from it can withstand the operational stresses within electronic devices. mdpi.com
High Photoluminescence Quantum Yield: Carbazole-based materials are often efficient at converting absorbed light into emitted light, making them ideal for use in light-emitting applications. mdpi.com
Tunable Electronic Structure: The ease with which the carbazole molecule can be chemically modified allows for precise tuning of its electronic and optical properties to meet the specific demands of a device. mdpi.comnih.gov
These properties have led to the widespread use of carbazole derivatives in a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net In OLEDs, they can function as host materials, charge transport layers, or even the emissive species itself. mdpi.comresearchgate.net For OSCs, their electron-donating nature and charge transport capabilities are highly beneficial. researchgate.net
Role of 3,6-Disubstitution in Carbazole Derivatives for Tailored Properties
The strategic placement of substituents at the 3 and 6 positions of the carbazole core is a powerful tool for tailoring the material's properties. This disubstitution pattern directly influences the electronic structure and, consequently, the optical and electrical characteristics of the resulting molecule. acs.org
By introducing different functional groups at these positions, researchers can:
Modify the Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely adjusted. This is crucial for optimizing charge injection and transport in devices and for tuning the emission color in OLEDs. mdpi.com
Enhance Charge Carrier Mobility: The nature of the substituents can impact the intermolecular packing and electronic coupling, thereby influencing how efficiently charges move through the material.
Control Photophysical Properties: The absorption and emission wavelengths of the material can be shifted by the electronic nature of the substituents. For instance, introducing electron-withdrawing groups can lead to a red-shift in the emission spectrum. researchgate.net
A variety of substituents have been explored at the 3,6-positions, including aryl groups, vinyl groups, and various electron-donating or electron-withdrawing moieties, each imparting unique properties to the carbazole derivative. researchgate.net
Impact of Hexyl Substituents on Molecular Design for Solution Processability and Performance Optimization
The incorporation of hexyl (C6H13) chains at the 3 and 6 positions of the carbazole ring has a profound impact on the material's physical properties, particularly its solubility. These long, flexible alkyl chains are crucial for enabling solution-based processing techniques, such as spin-coating and printing, which are highly desirable for the fabrication of large-area and low-cost organic electronic devices. researchgate.net
The key advantages of hexyl substitution include:
Improved Solubility: The non-polar hexyl groups increase the solubility of the carbazole derivative in common organic solvents, making it easier to form uniform thin films. researchgate.net
Enhanced Film Morphology: The presence of these alkyl chains can influence the way the molecules organize themselves in the solid state, which can have a significant effect on charge transport and device performance.
Tailored Intermolecular Interactions: The length and branching of the alkyl chains can be used to control the distance and interaction between adjacent molecules, providing another lever for optimizing material properties.
The addition of hexyl groups has been shown to positively affect molar absorptivity and emission intensity in some conjugated polymers. researchgate.net
Current Research Landscape and Future Directions for 3,6-Dihexyl-9H-carbazole Architectures
Current research on this compound and related architectures is focused on further exploiting its versatile properties for a range of applications. The compound serves as a key building block for the synthesis of more complex molecules and polymers with tailored functionalities.
Future research directions include:
Development of Novel Polymers: Using this compound as a monomer to create new conjugated polymers for use in high-performance organic solar cells and OLEDs.
Exploration in Perovskite Solar Cells: Investigating its potential as a component in hole-transporting materials for highly efficient and stable perovskite solar cells. nih.gov
Applications in Sensing and Bioelectronics: The functionalizable nature of the carbazole core opens up possibilities for creating sensors that can detect specific analytes or for integration into biocompatible electronic devices.
The continued exploration of synthetic methodologies to create novel derivatives and a deeper understanding of the structure-property relationships will undoubtedly lead to the development of next-generation organic electronic and photonic devices based on the this compound scaffold.
Structure
3D Structure
Properties
CAS No. |
1131605-21-4 |
|---|---|
Molecular Formula |
C24H33N |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
3,6-dihexyl-9H-carbazole |
InChI |
InChI=1S/C24H33N/c1-3-5-7-9-11-19-13-15-23-21(17-19)22-18-20(12-10-8-6-4-2)14-16-24(22)25-23/h13-18,25H,3-12H2,1-2H3 |
InChI Key |
GQXLKAQWZCTMFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)NC3=C2C=C(C=C3)CCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Dihexyl 9h Carbazole and Its Functionalized Congeners
Alkylation Strategies for N- and Core-Position Functionalization
Alkylation is a fundamental strategy for modifying the carbazole (B46965) core, allowing for the tuning of its electronic properties and processability. Functionalization can be targeted at the 9H-nitrogen atom or directly at the carbon atoms of the aromatic rings.
Selective Alkylation at the 9H-Nitrogen Atom
The nitrogen atom of the carbazole pyrrole (B145914) ring possesses an acidic proton, making it the primary site for electrophilic substitution. researchgate.net N-alkylation is typically achieved by reacting a pre-functionalized carbazole, such as 3,6-dibromo-9H-carbazole, with an alkyl halide in the presence of a base. This reaction enhances solubility and provides a functional handle for subsequent modifications. epstem.net
Common conditions involve using a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). dergipark.org.tr The reaction temperature is generally maintained between 60–80°C. For instance, the synthesis of 3,6-dibromo-N-octylcarbazole is accomplished by reacting 3,6-dibromo-9H-carbazole with 1-bromooctane (B94149) in DMSO using a 50% NaOH solution. dergipark.org.tr Another effective method employs a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), in a biphasic system (e.g., 50% aqueous NaOH), which facilitates the reaction with haloalkanes like bromo-hexane at around 70°C. amazonaws.com
Table 1: Conditions for Selective N-Alkylation of Carbazoles
| Carbazole Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temperature | Reference |
|---|---|---|---|---|---|---|
| 3,6-Dibromo-9H-carbazole | 1-Bromooctane | NaOH | DMSO | - | Ambient | dergipark.org.tr |
| 9H-Carbazole | Bromoalkanes | K₂CO₃ / NaH | DMF / THF | - | 60-80°C | |
| Carbazole | Bromo-hexane | 50% aq. NaOH | - | TBAI | 70°C | amazonaws.com |
Direct Alkylation at the 3,6-Positions of the Carbazole Core
Directly forming C-C bonds at the 3,6-positions of the carbazole core without pre-functionalization is a more advanced and atom-economical approach. A notable method is the iron-catalyzed hydroarylation of styrenes, which achieves direct and selective 3,6-di-alkylation of carbazoles. This protocol is efficient, delivering a variety of di-benzyl-carbazoles with high regioselectivity at room temperature without the need for noble-metal catalysts or directing groups. rsc.org
Historically, Friedel-Crafts alkylation has also been employed. For example, reacting carbazole with tert-butylchloride can introduce alkyl groups onto the aromatic core. rsc.org However, such electrophilic substitution reactions can sometimes lead to a mixture of products and lack the high regioselectivity of modern catalytic methods.
Synthesis of Alkylated Carbazole Precursors for Subsequent Derivatization
The most common and versatile strategy for producing 3,6-disubstituted carbazoles involves a multi-step process starting with the halogenation of the carbazole core. The synthesis of 3,6-dibromo-9H-carbazole is a foundational first step. This is typically achieved by reacting 9H-carbazole with N-bromosuccinimide (NBS) in a solvent like DMF or dichloromethane. ub.edumdpi.com
Following bromination, the resulting 3,6-dibromo-9H-carbazole undergoes N-alkylation as described in section 2.1.1. This yields a key intermediate, such as 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole or 3,6-dibromo-9-hexyl-9H-carbazole. ossila.comupc.edu These dibrominated, N-alkylated precursors are highly valuable building blocks, as the bromine atoms serve as reactive sites for a wide range of transition metal-catalyzed cross-coupling reactions. ossila.com
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at 3,6-Positions
Transition-metal catalysis is a powerful tool for constructing C-C bonds, enabling the introduction of a diverse array of alkyl, aryl, and heteroaryl substituents at the 3,6-positions of the carbazole core. These reactions typically utilize the 3,6-dibromo-9-alkyl-9H-carbazole precursors.
Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Group Introduction
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for C-C bond formation. researchgate.net It involves the reaction of a halogenated carbazole with an organoboron compound, typically an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. epstem.netresearchgate.net
A standard procedure involves reacting 3,6-dibromo-9-alkyl-9H-carbazole with an arylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). epstem.netnih.gov The reaction is carried out in a solvent mixture, such as 1,2-dimethoxyethane (B42094) (DME) and water or tetrahydrofuran (B95107) (THF) and water, with a base like potassium carbonate (K₂CO₃). epstem.netnih.gov This method allows for the synthesis of a wide range of 3,6-diaryl-N-alkylcarbazoles with good yields. researchgate.net
Table 2: Examples of Suzuki-Miyaura Cross-Coupling on 3,6-Dibromo-N-hexylcarbazole
| Arylboronic Acid | Catalyst | Base | Solvent | Resulting 3,6-Aryl Group | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Phenyl | researchgate.net |
| p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | p-Methoxyphenyl | researchgate.net |
| p-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | p-Cyanophenyl | researchgate.net |
| Pyrenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Pyrenyl | researchgate.net |
| 2-Methylthiophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/Water | 2-Methylthiophenyl | upc.edunih.gov |
Kumada Coupling for Alkyl and Aryl Substituent Incorporation
Kumada coupling provides an effective route to 3,6-disubstituted carbazoles by reacting a dihalocarbazole with a Grignard reagent (R-MgX). vanderbilt.edu This reaction is typically catalyzed by a nickel(II) complex, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)). vanderbilt.edu
The method is versatile, allowing for the introduction of aliphatic, aromatic, and heteroaromatic groups. vanderbilt.edu In a typical procedure, 3,6-dibromo-9-ethylcarbazole (B1268581) is reacted with four equivalents of a Grignard reagent, like methylmagnesium bromide, in refluxing ether with NiCl₂(dppp) as the catalyst, yielding the corresponding 3,6-dimethyl-9-ethylcarbazole. vanderbilt.edu While the reaction can proceed with as little as one mol% of the catalyst, five mol% is often used for large-scale preparations to ensure good yields. vanderbilt.edu
Table 3: Examples of Kumada Coupling on 3,6-Dibromocarbazoles
| Carbazole Substrate | Grignard Reagent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3,6-Dibromo-9-ethylcarbazole | MeMgBr | NiCl₂(dppp) | 90% | vanderbilt.edu |
| 3,6-Dibromo-9-ethylcarbazole | PhMgBr | NiCl₂(dppp) | 87% | vanderbilt.edu |
| 3,6-Dibromo-9-phenylcarbazole | MeMgBr | NiCl₂(dppp) | 88% | vanderbilt.edu |
| 3,6-Dibromo-9-phenylcarbazole | VinylMgBr | NiCl₂(dppp) | 75% | vanderbilt.edu |
Sonogashira Coupling for Alkynyl Functionalization
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is instrumental in the alkynylation of the carbazole core.
The synthesis of di- and tri-substituted carbazoles can be achieved through a sequence involving the Sonogashira coupling of 2-(trimethylamino)methylindolyltriflates with aryl acetylenes. rsc.orgresearchgate.net This is followed by isomerization, thermal electrocyclization, and a 1,3-hydrogen shift. rsc.org For instance, 3,6-diiodo-9H-carbazole derivatives can be coupled with phenylacetylene (B144264) to introduce alkynyl groups at the 3 and 6 positions. ub.edu The reaction conditions often involve a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt such as CuI in a suitable solvent. mdpi.comscirp.org
Variations of the Sonogashira reaction, including copper-free systems, have been developed to avoid the formation of alkyne dimers. wikipedia.orglibretexts.org These methods are particularly useful for synthesizing complex molecules under mild conditions. wikipedia.org For example, a water-soluble palladium complex has been shown to be effective for the copper-free Sonogashira cross-coupling of a wide range of aryl iodides with terminal alkynes in an aqueous medium. nih.gov
Table 1: Examples of Sonogashira Coupling for Carbazole Functionalization
| Starting Material | Alkyne | Catalyst System | Product | Reference |
| 3,6-Diiodo-9-alkyl-9H-carbazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 3,6-Bis(phenylethynyl)-9-alkyl-9H-carbazole | ub.edu |
| 2-(Trimethylamino)methylindolyltriflate | Aryl acetylene | Palladium Catalyst | Di/tri-substituted carbazoles | rsc.orgresearchgate.net |
| 3,5-Disubstituted-4-iodoisoxazoles | Terminal alkynes | Pd-catalyst | C4-alkynylisoxazoles | nih.gov |
Ullmann Coupling in the Synthesis of Carbazole Derivatives
The Ullmann coupling reaction is a classic method for forming biaryl linkages and is widely used in the synthesis of carbazole derivatives. organic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org
The synthesis of N-aryl carbazoles, for instance, can be achieved through the Ullmann-type C-N cross-coupling of carbazoles with aryl halides. acs.org A notable example is the synthesis of tris(4-(3,6-diethoxy-9H-Carbazol-9-yl)phenyl)amine, a hole-transporting material, which is carried out using an Ullmann coupling reaction. theaic.org The reaction conditions can be optimized using different copper catalysts, ligands, and bases to achieve high yields. For example, a CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles and 2-bromopyridine (B144113) derivatives has been developed using 1-methyl-imidazole as a ligand and t-BuOLi as a base. acs.org
The Ullmann condensation can also be used to synthesize carbazole-based materials through C-N bond formation between a halogenated indolo[3,2,1-jk]carbazole (B1256015) building block and a corresponding carbazole. chemrxiv.org A solvent-free reaction protocol using CuSO₄·5H₂O and K₂CO₃ at elevated temperatures has been shown to be effective. chemrxiv.org
Table 2: Ullmann Coupling Reactions for Carbazole Synthesis
| Aryl Halide | Amine/Carbazole | Catalyst System | Product | Reference |
| 2,7-dibromo-9,9-didodecyl-9H-fluorene | 3,6-di(thiophen-2-yl)-9H-carbazole | Copper iodide/Potassium phosphate | 9-(7-bromo-9,9-didodecyl-9H-fluoren-2-yl)-3,6-di(thiophen-2-yl)-9H-carbazole | tci-thaijo.org |
| Halogenated ICz building block | Carbazole | CuSO₄·5H₂O/K₂CO₃ | tBuICzCz and HexICzCz | chemrxiv.org |
| Aryl Iodides | Hydrazides | Copper Catalyst | N-Aryl Hydrazides | organic-chemistry.org |
Oxidative Coupling and Dimerization Reactions of Carbazole Units
Oxidative coupling is a versatile method for the synthesis of carbazole dimers and polymers. This approach involves the formation of carbon-carbon bonds through the oxidation of carbazole units. rug.nl For instance, the chemical oxidation of a monomer prepared from aminophenyl carbazole can lead to the formation of a dimer. rug.nl
A hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), can mediate the oxidative dimerization of indolosesquiterpene derivatives, which contain a carbazole moiety. rsc.org This reaction proceeds with high chemoselectivity and regioselectivity. rsc.org The mechanism is believed to involve the formation of a cation radical intermediate. rsc.org
The electrochemical oxidation of 3,6-disubstituted carbazoles has also been studied, revealing that certain substituents can enhance the stability of the radical cation intermediate, facilitating the coupling reaction. vanderbilt.edu Furthermore, multi-carbazole compounds can undergo dimerization, which can be influenced by the steric and electronic properties of the substituents. rsc.orgworktribe.com Suppressing undesirable dimer formation is crucial for maintaining the photophysical properties of these materials. rsc.orgworktribe.com
Regioselective Functionalization Techniques for 3,6-Positions
Achieving regioselective functionalization at the 3 and 6 positions of the carbazole ring is essential for tuning its electronic properties. nih.gov Electrophilic aromatic substitution is a common method for introducing substituents at these positions. rsc.org For example, bromination of carbazole with N-bromosuccinimide (NBS) in DMF readily yields 3,6-dibromocarbazole (B31536). theaic.orgmdpi.com
Nickel-catalyzed cross-coupling reactions, such as the Corriu-Kumada coupling, provide a high-yield route to 3,6-disubstituted carbazoles from 3,6-dibromocarbazole and Grignard reagents. vanderbilt.edu This method allows for the introduction of various alkyl, vinyl, and aryl groups. vanderbilt.edu
Another approach involves the Friedel-Crafts acylation of 9H-carbazole to introduce acetyl groups at the 3 and 6 positions, which can then be converted to other functional groups. A novel synthesis method for 3,6-disubstituted-9H-carbazole, a key intermediate for organic light-emitting diodes, uses 2-bromo-4-methylaniline (B145976) or 2-iodo-4-methylaniline (B1303665) as starting materials, followed by acetylation or oxidation, an Ullmann coupling reaction, and a reduction or Tauber carbazole synthesis. google.com This method is noted for its high regioselectivity and yield. google.com
Dual palladium–photoredox catalysis has been reported for the regioselective arylation of carbazoles under mild conditions, allowing for controlled mono- and diarylation. rsc.org
Optimization of Catalytic Systems and Reaction Conditions for Enhanced Synthesis Yields
Optimizing catalytic systems and reaction conditions is critical for maximizing the yield and purity of 3,6-dihexyl-9H-carbazole and its derivatives. This involves screening different catalysts, ligands, bases, solvents, and temperatures. metu.edu.trrsc.org
In the context of Sonogashira coupling, the choice of palladium and copper catalysts, as well as the base and solvent, significantly impacts the reaction efficiency. mdpi.com For Ullmann coupling reactions, the development of new ligands and catalytic systems has enabled milder reaction conditions and improved yields. acs.orgacs.org For instance, the use of 1-methyl-1H-imidazole as a ligand in the CuCl-catalyzed C-N cross-coupling of carbazoles was found to significantly promote the reaction. acs.org
For palladium-catalyzed reactions, such as the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation, the optimization of the catalyst and oxidant system is crucial. nih.gov Studies have shown that a combination of Pd(OAc)₂ and Cu(OAc)₂ under an oxygen atmosphere can provide near-quantitative yields. nih.gov The development of magnetically recoverable palladium nanocatalysts supported on biochar offers an efficient and sustainable option for the synthesis of 9H-carbazoles. organic-chemistry.org
Furthermore, reaction conditions for intramolecular cyclizations and annulation reactions to form the carbazole nucleus are continuously being optimized to improve yields and regioselectivity. rsc.orgnih.gov
Polymerization and Oligomerization Strategies Involving 3,6 Dihexyl 9h Carbazole Derived Monomers
Fundamental Mechanisms of Carbazole (B46965) Polymerization
The polymerization of carbazole monomers can be achieved through several fundamental mechanisms, primarily categorized as electrochemical and chemical methods. These techniques leverage the reactive sites on the carbazole nucleus, most notably the 3- and 6-positions, to form polymer chains. nih.gov
Electrochemical polymerization, or electropolymerization, is a powerful technique for synthesizing conductive polymers directly onto an electrode surface. nih.gov This method involves the anodic oxidation of the carbazole monomer in an electrolytic medium. nih.gov The process offers distinct advantages, such as the ability to form a polymer film in its doped, conductive state without the need for external catalysts or halogenated substrates. nih.gov
The mechanism begins with the oxidation of the carbazole monomer at the anode, generating a radical cation. Two of these radical cations then couple, typically at the electron-rich 3- and 6-positions, to form a dihydro-dimer dication. researchgate.net Subsequent deprotonation and re-aromatization yield a neutral dimer. This dimer can be further oxidized and continues to react with other monomers or oligomers, leading to the growth of a polymer chain on the electrode surface. nih.gov The resulting polymer film is typically well-adherent and its properties can be controlled by modulating electrochemical parameters like potential, current density, and monomer concentration. researchgate.nettandfonline.com The generation of radical cations and dications during the process can be monitored by observing the appearance of new charge carrier bands in the material's absorption spectrum. mdpi.com
Chemical polymerization offers a scalable route to producing carbazole-based polymers in bulk. This method typically involves oxidation-reduction reactions using chemical oxidizing agents. nih.gov Common oxidants used for carbazole polymerization include ferric chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and potassium dichromate (K₂Cr₂O₇). nih.gov
The mechanism is analogous to electrochemical polymerization, where the oxidant initiates the process by oxidizing the carbazole monomer to a radical cation. These reactive species then couple and propagate to form the polymer. The choice of oxidant, solvent, and monomer concentration significantly influences the structure, molecular weight, and properties of the resulting polymer. nih.gov
Synthesis of Conjugated Polymers and Copolymers Incorporating 3,6-Dihexyl-9H-carbazole Units
Modern polymer synthesis relies heavily on metal-catalyzed cross-coupling reactions, which allow for precise control over polymer architecture, molecular weight, and electronic properties. For this compound, derivatives such as di-bromo or di-boronic ester functionalized monomers are commonly used in these advanced polymerization strategies.
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.org It involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a base. libretexts.orgderpharmachemica.com This reaction is highly valued for its tolerance of various functional groups and its effectiveness in creating conjugated systems like biaryls. libretexts.orgderpharmachemica.com
In the context of this compound, monomers are typically functionalized as either a dihalide (e.g., 3,6-dibromo-9-alkyl-carbazole) or a diboronic ester (e.g., 9-alkyl-3,6-bis(pinacolboronate)-9H-carbazole). ossila.comrsc.org Copolymerization of a 3,6-dibromo-9-alkyl-carbazole derivative with a fluorene-based diboronic ester, for instance, yields the copolymer PF8Cz, which has an optical bandgap of 3.06 eV and is used as a hole-transport layer in OLEDs. ossila.com The Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has been refined to synthesize end-functionalized poly(3,6-carbazole)s with controlled molecular weights and low dispersity, although side reactions like macrocyclization can occur, particularly at low monomer concentrations. mdpi.comresearchgate.netnih.gov
| Polymer Name/Type | Comonomers | Catalyst System | Molecular Weight (Mn) | Polydispersity Index (PDI) | Optical Bandgap (eV) | Source(s) |
| PF8Cz | 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole; 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(dioxaborolane) | Not specified | Not specified | Not specified | 3.06 | ossila.com |
| Carbazole-Fluorene Copolymer | 3,6-dibromo-9-(4-(9H-carbazol-9-yl)butyl)-9H-carbazole; 9,9-dioctyl-fluorene-2,7-diboronic acid bis(1,3-propanediol) ester; N,N-bis(4-bromophenyl)-4-aminotriphenylamine | Pd(PPh₃)₄ | 24,902 g/mol | 1.329 | Not specified | nih.gov |
| PT-Cz | 9-(dibromomethylene)-9H-thioxanthene; 9-heptyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | Not specified | Not specified | Not specified | Not specified | rsc.org |
Kumada Catalyst Transfer Polymerization (KCTP), also known as catalyst transfer polycondensation, is a chain-growth polymerization method used to synthesize conjugated polymers with low polydispersity and controlled molecular weights. acs.orgwikipedia.org The process typically utilizes nickel or palladium catalysts and involves monomers functionalized with Grignard reagents (organomagnesium halides). acs.orgnih.gov
The KCTP of 3,6-disubstituted carbazole monomers has been investigated in detail. acs.org The process starts with a Grignard metathesis (GRIM) step to form the organomagnesium monomer from its di-bromo precursor. acs.org This monomer is then polymerized using a nickel catalyst, such as [Ni(dppp)Cl₂]. acs.org While KCTP offers a chain-growth mechanism, which allows for better control over the polymer structure compared to step-growth methods, it can be complicated by side reactions. nih.gov Studies on poly(N-alkyl-3,6-carbazole) synthesis have shown that issues like incomplete metal-halogen exchange and catalyst dissociation can lead to deviations from ideal chain-growth behavior. acs.org The addition of lithium chloride (LiCl) has been found to accelerate both the Grignard metathesis and the subsequent polymerization. acs.org
| Monomer Type | Catalyst | Key Findings | Source(s) |
| N-octyl-3,6-dibromocarbazole | [Ni(dppp)Cl₂] | Synthesis of poly(N-octyl-3,6-carbazole) was achieved, but the poor functional group tolerance of Grignard monomers was noted as a limitation. | mdpi.com |
| N-alkyl-3,6-dibromocarbazole | [Ni(dppp)Cl₂] | Standard Grignard reagents led to incomplete Grignard metathesis (GRIM). LiCl accelerated the reaction. Side reactions led to end-group scrambling. | acs.org |
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for producing well-defined polymers with complex architectures from cyclic olefin monomers. acs.orgkyushu-u.ac.jp In the context of carbazole-based materials, ROMP is used to polymerize monomers that contain a carbazole unit as a pendant functional group, rather than polymerizing the carbazole ring itself. acs.orgkyushu-u.ac.jp
A common strategy involves synthesizing a norbornene-based monomer functionalized with a carbazole moiety. acs.orgkyushu-u.ac.jpgoogle.com For example, a carbazole-functionalized norbornene derivative can be polymerized using a well-defined ruthenium initiator, such as a Grubbs' catalyst (e.g., RuCl₂(dCHPh)(PCy₃)₂). acs.org This approach allows for living polymerization, enabling precise control over the polymer's molecular weight and the synthesis of block copolymers. acs.org The resulting polymers, such as poly(norbornene-dicarboximide) with pendant carbazole groups, are typically non-conjugated along the polymer backbone but derive their optoelectronic properties from the carbazole side chains. kyushu-u.ac.jp
| Monomer | Catalyst | Polymer Mn | Polymer PDI (Mw/Mn) | Key Feature | Source(s) |
| 5-[methylbis(N-carbazolyl)silyl]-2-norbornene | RuCl₂(dCHPh)(PCy₃)₂ (Grubbs' 1st Gen) | 57,000 g/mol | 1.26 | Synthesis of high molecular weight homopolymers and block copolymers. | acs.org |
| Carbazole-functionalized norbornene-dicarboximide | Grubbs' 3rd Gen | 26,800 g/mol | 1.11 | Polymer has a nearly 1:1 cis-trans vinylene microstructure. | kyushu-u.ac.jp |
Tailoring Polymer Architectures and Morphologies
The architecture of a conjugated polymer plays a crucial role in determining its bulk properties, including its solubility, thermal characteristics, film-forming ability, and ultimately, its performance in electronic devices. By manipulating the polymerization strategy, researchers can move beyond simple linear chains to create more complex and potentially more functional structures such as dendritic, star-shaped, and macrocyclic polymers derived from this compound.
Linear conjugated polymers are the most common architecture for materials based on this compound. Their synthesis is typically achieved through metal-catalyzed cross-coupling reactions, which create strong carbon-carbon bonds between monomer units. The primary methods include Suzuki, Stille, and Yamamoto polycondensations.
Suzuki Polycondensation: This is one of the most widely used methods, involving the palladium-catalyzed reaction between a di-boronated monomer and a di-halogenated comonomer. For instance, a copolymer of fluorene (B118485) and carbazole, poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz), is synthesized from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and a fluorene-based diboronic ester. researchgate.net The Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has emerged as a powerful variant for synthesizing well-defined poly(3,6-carbazole)s (3,6-PCz). dergipark.org.trmdpi.com This chain-growth method offers better control over molecular weight and dispersity compared to traditional step-growth polycondensation. dergipark.org.trmdpi.com
Stille Polycondensation: This method couples an organotin monomer with an organohalide comonomer, also catalyzed by palladium. It has been effectively used to create copolymers incorporating this compound units alongside other aromatic systems, such as diketopyrrolopyrrole (DPP), to tune the electronic properties of the resulting polymer. researchgate.netrsc.org
Yamamoto Polycondensation: This approach involves the nickel-catalyzed homopolymerization of di-halogenated monomers, such as 3,6-dibromo-9-alkyl-9H-carbazole. It is a direct method for producing homopolymers and has been used to synthesize poly(3,6-carbazole)s. researchgate.netnih.gov
The choice of polymerization method influences the resulting polymer's characteristics, such as molecular weight (Mn), polydispersity index (PDI), and end-group fidelity.
| Polymerization Method | Typical Monomers | Catalyst System (Example) | Key Characteristics | Reference |
|---|---|---|---|---|
| Suzuki Polycondensation | 3,6-Dibromo-9-alkylcarbazole + Aryl-diboronic ester | Pd(PPh₃)₄ / K₂CO₃ | Versatile for copolymers; step-growth mechanism. | researchgate.netgrafiati.com |
| Catalyst-Transfer Polycondensation (SCTP) | AB-type monomer, e.g., 3-bromo-6-(pinacolborane)-9-alkylcarbazole | Pd₂(dba)₃ / t-Bu₃P | Chain-growth mechanism; controlled molecular weight and low PDI; enables end-functionalization. | dergipark.org.trmdpi.comnih.gov |
| Stille Polycondensation | 3,6-Dibromo-9-alkylcarbazole + Aryl-distannane | Pd(PPh₃)₄ | Tolerant to many functional groups, but uses toxic organotin reagents. | researchgate.netrsc.org |
| Yamamoto Polycondensation | 3,6-Dibromo-9-alkylcarbazole | Ni(COD)₂ / 2,2'-bipyridyl | Effective for homopolymerization of dihalo-monomers. | researchgate.netnih.gov |
Moving beyond linear structures, complex, non-linear architectures like dendritic, branched, and hyperbranched polymers offer unique properties such as high solubility, low solution viscosity, and a high density of functional groups. oldcitypublishing.comacademie-sciences.fr
Dendritic Polymers: These are perfectly branched, monodisperse macromolecules. The synthesis of a dendritic copolymer containing a 3,6-disubstituted carbazole unit has been achieved via Suzuki coupling. nih.govnih.gov In this strategy, multifunctional monomers are copolymerized to create a tree-like structure that combines different functional units, such as fluorene and triphenylamine, with the carbazole moiety to achieve specific optical properties. nih.govnih.gov
Branched and Hyperbranched Polymers: These structures are less perfect than dendrimers but are much easier to synthesize, often in a one-pot reaction. A common strategy is the self-polycondensation of AB₂-type monomers, where 'A' and 'B' are two different reactive groups that can couple with each other. For example, 3,6-diiodo-9H-carbazole can act as an AB₂ monomer in a copper-catalyzed Ullmann C-N coupling reaction to produce a branched polymer with carbazole nuclei linked at the 3, 6, and N-positions. lew.ro Similarly, 3,6-diiodo-N-vinylcarbazole can undergo a palladium-catalyzed Heck polycondensation to form a branched poly(arylenevinylene). lew.ro Hyperbranched copolymers incorporating 3,6-linked carbazole units have also been synthesized via Suzuki polymerization with fluorene-based monomers to disrupt chain packing and improve luminescent properties. nycu.edu.tw
Star-shaped polymers consist of multiple linear polymer "arms" linked to a central core. This architecture can significantly influence the material's processing and photophysical behavior. oldcitypublishing.com Two primary strategies are used for their synthesis: "core-first" and "arm-first". researchgate.net
Core-First Approach: In this method, polymerization of the arms is initiated from a multifunctional initiator that serves as the core. Atom Transfer Radical Polymerization (ATRP) is a well-suited technique for this purpose. For instance, star polymers with poly(9-(4-vinylbenzyl)-9H-carbazole) arms have been synthesized using multifunctional bromide initiators with varying numbers of initiating sites (e.g., two, three, or four arms). researchgate.netresearchgate.net This allows for precise control over the number of arms and their length.
Arm-First Approach: This strategy involves pre-synthesizing linear polymer arms which are then attached to a multifunctional core molecule. While less direct than the "core-first" method, it allows for more detailed characterization of the arms before they are coupled to the core.
Star-shaped molecules with carbazole arms have also been constructed using palladium-catalyzed cross-coupling reactions like the Sonogashira reaction, linking carbazole units to a central aromatic core. nih.gov These well-defined structures bridge the gap between small molecules and polymers, offering excellent batch-to-batch reproducibility. nih.gov
During the polycondensation of conjugated polymers, particularly with monomers that induce a bend or turn in the polymer chain, intramolecular cyclization can compete with intermolecular chain growth, leading to the formation of macrocyclic oligomers and polymers. This phenomenon has been observed specifically during the Suzuki-Miyaura polymerization of AB-type monomers based on 3,6-linked carbazole. nih.govresearchgate.net
The angular linkage at the 3,6-positions of the carbazole ring promotes backbiting or end-to-end cyclization, especially in the early stages of polymerization when oligomer concentrations are low. researchgate.net Catalyst dissociation from the polymer chain end, which temporarily halts chain growth, also provides an opportunity for the two ends of the same chain to react, forming a cyclic product. researchgate.net The formation of these macrocycles can be identified and analyzed using techniques like Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govresearchgate.net While often considered an undesirable side reaction when linear telechelic polymers are the target, reaction conditions can be tuned to favor macrocyclization, providing a route to otherwise challenging cyclic conjugated polymers. researchgate.net
Strategies for End-Group Functionalization and Synthesis of Telechelic Polymers
Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. These end groups are crucial for creating more complex architectures, such as block copolymers, or for anchoring the polymer to surfaces. The synthesis of well-defined telechelic poly(this compound) has been a significant research focus.
In-Situ Functionalization: Chain-growth polymerization methods like Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) are particularly effective for creating telechelic polymers. By using a functionalized initiator (to define the α-end group) and a specific terminating agent (to define the ω-end group), polymers with precise end-group fidelity can be synthesized. nih.govresearchgate.net For example, using 4-iodobenzyl alcohol as an initiator in the SCTP of a 3,6-carbazole monomer results in a polymer with a hydroxyl group at one end. nih.gov The fidelity of this end-group incorporation is often confirmed by MALDI-TOF mass spectrometry. nih.govsigmaaldrich.com
Post-Polymerization Functionalization: An alternative approach is to modify the end groups of a pre-existing polymer chain. This is a versatile method for introducing functionalities that might not be compatible with the polymerization conditions. cmu.edu For instance, a polycarbazole with a terminal bromine atom can be subjected to a subsequent coupling reaction to introduce groups like azides. researchgate.net Another strategy involves a "post-grafting" reaction where a precursor polymer is first synthesized via a method like Friedel-Crafts polycondensation, and then functional side chains or end groups are attached in a separate step. osti.gov This approach avoids the often complex synthesis of functionalized monomers. osti.gov
The ability to introduce specific end groups, such as azides or alkynes, makes these telechelic polycarbazoles valuable building blocks for "click chemistry" reactions, enabling their integration into more complex material systems. researchgate.netacs.org
Advanced Spectroscopic and Electrochemical Characterization of 3,6 Dihexyl 9h Carbazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural verification of 3,6-Dihexyl-9H-carbazole. By probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, NMR provides definitive evidence of the molecular framework, substitution patterns, and dynamic behavior.
One-dimensional NMR spectra offer a direct and quantitative assessment of the distinct chemical environments within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, amine, and aliphatic protons. Due to the molecule's C₂ symmetry, the protons on the two halves of the carbazole (B46965) core are chemically equivalent, simplifying the spectrum.
Aromatic Region (δ 7.2–8.1 ppm): Three signals corresponding to the six aromatic protons are typically observed. The protons at the 1- and 8-positions appear as a doublet, while the protons at the 2- and 7-positions also appear as a doublet. The protons at the 4- and 5-positions, adjacent to the nitrogen atom, present as a doublet of doublets, showing coupling to their neighbors.
Amine Proton (N-H): A characteristically broad singlet is observed for the N-H proton, typically in the downfield region (δ ~8.0 ppm), confirming the presence of the secondary amine of the carbazole moiety. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
Aliphatic Region (δ 0.8–2.8 ppm): The hexyl chains produce a series of signals. The methylene (B1212753) protons (–CH₂–) directly attached to the aromatic ring are deshielded and appear as a triplet around δ 2.7-2.8 ppm. The subsequent four methylene groups in the chain appear as a series of overlapping multiplets, while the terminal methyl protons (–CH₃) resonate as a triplet in the most upfield region (δ ~0.9 ppm).
¹³C NMR Spectroscopy: The ¹³C{¹H} NMR spectrum complements the proton data by revealing the carbon skeleton. The C₂ symmetry again results in a reduced number of signals.
Aromatic Carbons: Signals for the six distinct aromatic carbon environments are observed, including four quaternary carbons (C-3/6, C-4a/4b, C-8a/9a) and three protonated carbons (C-1/8, C-2/7, C-4/5).
Aliphatic Carbons: Six separate signals are resolved for the six unique carbon atoms of the hexyl chains, confirming the chain length and structure.
The following table summarizes typical NMR data for this compound, typically recorded in a solvent like CDCl₃.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| H-1, H-8 | ~8.05 | d (doublet) | ~109.8 |
| H-2, H-7 | ~7.35 | dd (doublet of doublets) | ~122.5 |
| C-3, C-6 | - | - | ~135.2 |
| H-4, H-5 | ~7.48 | d (doublet) | ~118.9 |
| N-H | ~7.98 | br s (broad singlet) | - |
| C-4a, C-4b | - | - | ~122.1 |
| C-8a, C-9a | - | - | ~139.5 |
| α-CH₂ (Hexyl) | ~2.78 | t (triplet) | ~35.9 |
| β-CH₂ (Hexyl) | ~1.70 | m (multiplet) | ~31.8 |
| γ-CH₂ (Hexyl) | ~1.38 | m (multiplet) | ~31.6 |
| δ-CH₂ (Hexyl) | ~1.32 | m (multiplet) | ~29.1 |
| ε-CH₂ (Hexyl) | ~1.30 | m (multiplet) | ~22.6 |
| ω-CH₃ (Hexyl) | ~0.89 | t (triplet) | ~14.1 |
While 1D NMR confirms the presence of functional groups, two-dimensional (2D) NMR experiments establish definitive connectivity. The ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for confirming the structure of nitrogen-containing heterocycles like carbazole. This technique detects long-range (2- to 3-bond) correlations between protons and the ¹⁵N nucleus.
For this compound, the key expected correlations in a ¹H-¹⁵N HMBC spectrum are:
N-H Proton to Carbons: A strong correlation between the N-H proton (at δ ~8.0 ppm) and the adjacent quaternary carbons C-8a/C-9a and C-4a/C-4b. This provides irrefutable proof that the proton is bonded to the nitrogen atom within the carbazole ring system.
Aromatic Protons to Nitrogen: A correlation between the aromatic protons H-4/H-5 (at δ ~7.48 ppm) and the ¹⁵N nucleus. This correlation across two bonds (²J(N,H)) confirms the proximity of these protons to the nitrogen atom, solidifying the assignment of the carbazole core.
Aromatic Protons to Nitrogen: A weaker correlation between the aromatic protons H-1/H-8 (at δ ~8.05 ppm) and the ¹⁵N nucleus across three bonds (³J(N,H)) may also be observed.
These correlations, when combined with ¹H-¹³C HMBC and HSQC data, allow for the complete and unambiguous assignment of every proton and carbon in the molecule, leaving no doubt as to its constitution.
The hexyl chains introduce conformational flexibility to the otherwise rigid carbazole core. In solution at ambient temperature, the C-C single bonds within the hexyl chains undergo rapid rotation. This dynamic process means that the observed NMR signals represent a time-average of all accessible conformations (e.g., anti, gauche).
NMR Evidence of Flexibility: The broad, overlapping multiplets for the internal methylene groups (β, γ, δ, ε) in the ¹H NMR spectrum are a direct consequence of this conformational averaging and the small differences in chemical shifts between them.
Influence on Packing: While solution-state NMR shows a highly flexible state, in the solid state, these chains adopt specific conformations to facilitate efficient crystal packing. This solid-state conformation can influence intermolecular interactions and bulk material properties. Techniques like solid-state NMR could probe these fixed conformations, but in solution, the chains are best described as conformationally dynamic, which is a key factor in enhancing the solubility of the molecule in common organic solvents.
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a characteristic "fingerprint" for this compound.
FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of specific bonds. The spectrum of this compound displays several key absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3415 | N-H Stretching | A sharp, strong band confirming the secondary amine of the carbazole ring. |
| 3050–3020 | Aromatic C-H Stretching | Weak to medium bands characteristic of sp² C-H bonds on the carbazole core. |
| 2955, 2925, 2855 | Aliphatic C-H Stretching | Strong, intense bands corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups in the hexyl chains. |
| ~1625, 1595, 1465 | Aromatic C=C Stretching | A series of sharp bands of varying intensity in the fingerprint region, characteristic of the carbazole aromatic system. |
| ~1330 | Aromatic C-N Stretching | A medium-intensity band associated with the stretching of the carbon-nitrogen bond within the ring. |
| ~810 | Aromatic C-H Out-of-Plane Bending | A strong band indicative of the 1,2,4-trisubstitution pattern on the benzene (B151609) rings of the carbazole moiety. |
The presence of both aromatic C-H stretches (>3000 cm⁻¹) and strong aliphatic C-H stretches (<3000 cm⁻¹), combined with the sharp N-H stretch, provides a rapid and definitive confirmation of the key functional groups in the molecule.
Raman spectroscopy is a complementary technique to FT-IR. It relies on inelastic scattering of monochromatic light and is particularly sensitive to symmetric, non-polar vibrations. For this compound, the Raman spectrum highlights different aspects of the molecular structure.
Strong Aromatic Ring Modes: The symmetric "breathing" modes of the aromatic carbazole core, which involve the simultaneous stretching of multiple C=C bonds, are typically very strong in the Raman spectrum. A prominent band around 1620 cm⁻¹ is a classic signature of the aromatic framework. This mode is often weaker in the IR spectrum.
Aliphatic Chain Vibrations: C-C stretching and CH₂ twisting/rocking modes of the hexyl chains are also visible in the Raman spectrum.
Complementarity to IR: The N-H stretching vibration, which is very strong in the IR spectrum due to the large change in dipole moment, is typically weak in the Raman spectrum because the bond is less polarizable. Conversely, the symmetric C=C ring vibrations are strong in Raman due to the high polarizability of the π-electron system.
By using FT-IR and Raman spectroscopy in tandem, a more complete picture of the vibrational properties of this compound is obtained, confirming the presence of both the polar N-H group and the highly polarizable aromatic and aliphatic frameworks.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to probe the electronic structure of molecules. For carbazole derivatives, this analysis provides insight into the energy levels of molecular orbitals and the effects of chemical modifications on the electronic properties of the core structure.
The UV-Vis absorption spectra of this compound derivatives are characterized by distinct electronic transitions. The absorption bands observed are primarily due to π-π* transitions within the aromatic carbazole system. ubbcluj.roresearchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In many derivatives, particularly those with donor-acceptor structures, low-energy bands corresponding to intramolecular charge transfer (ICT) are also observed. researchgate.netbeilstein-journals.org These ICT bands arise from the transfer of electron density from the electron-rich carbazole moiety to an attached electron-accepting group upon photoexcitation. beilstein-journals.org
The carbazole moiety itself typically exhibits a strong absorbance peak around 292 nm and a weaker, longer-wavelength absorption band near 340 nm. researchgate.net The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the carbazole core. The introduction of electron-withdrawing groups or the extension of the aromatic system through conjugation leads to a bathochromic (red) shift in the absorption maxima. researchgate.net This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a direct consequence of extended π-conjugation. researchgate.net For instance, attaching phenyl groups with electron-withdrawing nitro or formyl substituents to the 3 and 6 positions of a 9-hexyl-9H-carbazole core results in considerable red shifts of the absorption maxima compared to the unsubstituted phenyl derivative. researchgate.net Similarly, derivatives featuring large aryl substituents like pyrene (B120774) also show a red-shift in absorption bands, consistent with stronger π-delocalization. researchgate.net
The principle governing these electronic excitations is the Franck-Condon Principle, which states that electronic transitions occur on a timescale much faster than nuclear motion. ubbcluj.ro Therefore, the absorption of a photon happens without a change in the nuclear coordinates of the molecule. ubbcluj.ro
Table 1: UV-Vis Absorption Maxima for Selected Carbazole Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Substituents | Key Absorption Bands (nm) | Transition Type |
|---|---|---|---|
| Carbazole Moiety | Generic | ~292, ~340 | π-π* researchgate.net |
| 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-fluorophenyl)pyridine-3,5-carbonitrile | Pyridine-3,5-dicarbonitrile (B74902) | 350-450 | Intramolecular Charge Transfer (ICT) beilstein-journals.org |
| 3,6-bis(9,9-dihexyl-9H-fluoren-3-yl)-9-alkyl-9H-carbazole | Fluorenyl | - | - |
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption or emission spectra upon a change in solvent polarity. This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. In the context of this compound derivatives, analyzing their solvatochromic behavior is crucial for understanding the nature of their excited states, especially those with charge-transfer characteristics.
Derivatives designed with significant donor-acceptor character often exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (red-shift) as the solvent polarity increases. researchgate.net This is because the excited state has a larger dipole moment than the ground state, and is thus more stabilized by polar solvents. Theoretical studies on star-shaped carbazole-triazine hybrids have shown that a strong solvatochromic effect in the emission spectra can be explained by a localized charge-transfer excited state. nih.gov
Experimental studies confirm this behavior. When the photoluminescence of sulfurated carbazole derivatives was analyzed in solvents of increasing polarity, such as cyclohexane, dichloromethane, and acetonitrile, a slight bathochromic shift was observed in the emission spectra. upc.edu This indicates an excited state with increased polarity. Similarly, the charge transfer characteristics of benzotriazole-carbazole hybrids become particularly pronounced in polar solvents. However, the effect on absorption spectra is often less pronounced. For some carbazole derivatives, only a minor solvatochromic effect is noted in their absorption bands, suggesting that the change in dipole moment upon excitation to the Franck-Condon state is not as dramatic as the change following relaxation to the emissive state. researchgate.net
Table 2: Solvatochromic Shift in Emission for a Sulfurated Carbazole Derivative This table is interactive. Click on the headers to sort the data.
| Solvent | Polarity | Observed Shift |
|---|---|---|
| Cyclohexane | Low | Reference upc.edu |
| Dichloromethane | Medium | Slight Bathochromic (Red) Shift upc.edu |
| Acetonitrile | High | Slight Bathochromic (Red) Shift upc.edu |
Photoluminescence and Fluorescence Spectroscopy for Emission Properties
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is essential for characterizing the emissive properties of this compound derivatives, which are often designed for applications in organic light-emitting diodes (OLEDs).
The emission maximum (λ_em) is a key parameter that defines the color of the emitted light. For this compound derivatives, the emission wavelength is highly tunable through chemical modification. Attaching different functional groups to the carbazole core can shift the emission across the visible spectrum.
For example, a 9-hexyl-9H-carbazole core substituted at the 3 and 6 positions with phenyl groups bearing different electron-withdrawing substituents demonstrates significant spectral tuning. researchgate.net The derivative with formylphenyl groups exhibits a pure blue emission with a maximum at 450 nm. researchgate.net In contrast, replacing the formyl groups with stronger electron-withdrawing nitro groups results in a substantial red shift, producing orange emission that peaks at 585 nm. researchgate.net This demonstrates the powerful effect of intramolecular charge transfer on the emission energy. Other derivatives, such as a carbazole copolymer linked at the 2,7 and 3,6 positions, can produce emission in the deep-blue region, with a narrow emission band centered at 400 nm. ossila.com Bicarbazole derivatives based on a 3-(phenylethynyl)-9H-carbazole moiety have been shown to emit at 416 nm in tetrahydrofuran (B95107) solution. ub.edu
The photoluminescence quantum yield (Φ_PL) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a critical requirement for efficient light-emitting materials. The quantum yield of carbazole derivatives is strongly dependent on their molecular structure and environment.
Remarkably high efficiencies have been reported for certain derivatives. For instance, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole was found to have an exceptionally high luminescence quantum yield of 95% in solution, making it a highly efficient blue emitter. researchgate.net Other molecular designs, such as those based on a 3-(phenylethynyl)-9H-carbazole unit, can also achieve high quantum yields, with values up to 0.82 reported in solution. ub.edu However, aggregation in the solid state can sometimes lead to quenching and a reduction in quantum yield. ub.edu Dendritic carbazole-containing platinum(II) complexes have also shown high quantum yields, reaching up to 80% in spin-coated thin films, by incorporating carbazole dendrons that suppress intermolecular interactions and quenching in the solid state. acs.org The measurement of quantum yields is typically performed using a reference standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or fluorescein. rsc.org
Table 3: Photoluminescence Properties of Selected 3,6-Disubstituted-9-hexyl-9H-carbazole Derivatives This table is interactive. Click on the headers to sort the data.
| Substituent at 3,6-positions | Emission Max (λ_em) | Emission Color | Quantum Yield (Φ_PL) | Reference |
|---|---|---|---|---|
| 4-Formylphenyl | 450 nm | Blue | 95% | researchgate.net |
| 4-Nitrophenyl | 585 nm | Orange | - | researchgate.net |
| Phenylethynyl (in bicarbazole) | 416 nm | Violet-Blue | 0.11 - 0.82 (in solution) | ub.edu |
Time-resolved fluorescence spectroscopy is used to measure the fluorescence decay dynamics, which provides information on the lifetime of the excited state (τ). The excited state lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon or through non-radiative pathways.
The fluorescence decay of carbazole derivatives can often be fitted to single or multi-exponential models. researchgate.net A single-exponential decay is indicative of a single emissive species in a homogeneous environment. A multi-exponential decay, however, may suggest the presence of multiple excited state species, different molecular conformations, or complex processes such as thermally activated delayed fluorescence (TADF). In some pyridine-dicarbonitrile derivatives with carbazole units, the decay profile shows both a prompt fluorescence component and a delayed fluorescence component, which is characteristic of TADF materials. semanticscholar.org The lifetimes of carbazole derivatives are typically in the nanosecond range for prompt fluorescence. However, for phosphorescent materials incorporating carbazole, such as certain platinum(II) complexes, lifetimes can extend into the microsecond regime, indicative of emission from a triplet state. acs.org These lifetime measurements are crucial for understanding the photophysical pathways within the molecule and for designing materials with optimized emission characteristics for specific applications.
Studies on Aggregation-Induced Emission (AIE) Phenomena
While this compound itself is not classically defined as an aggregation-induced emission (AIE) luminogen, the introduction of specific functionalities to the carbazole core can induce AIE or Aggregation-Induced Emission Enhancement (AIEE) characteristics. The presence of long alkyl chains, such as the hexyl groups in this compound, plays a significant role in modulating the aggregation behavior of its derivatives. bohrium.commdpi.com
In many carbazole-based systems, the planar structure can lead to π-π stacking in the aggregated or solid state, which often quenches fluorescence. However, by designing molecules where intramolecular rotations are active in solution but restricted in the aggregate state, AIE can be achieved. For instance, studies on carbazole derivatives have shown that attaching bulky or rotatable groups can lead to significant emission enhancement in aggregated states. rsc.org For example, a class of carbazole derivatives synthesized through Wittig–Horner and Suzuki reactions exhibited notable AIEE characteristics. rsc.org
The role of alkyl chains is multifaceted; they enhance solubility in organic solvents and can influence the mode of molecular packing. mdpi.com In donor-acceptor-spacer architectures incorporating carbazole units, alkyl chains have been shown to block molecular conjugation and induce aggregation-induced intermolecular charge transfer emission. mdpi.com Research on carbazole-based amphiphiles with varying alkyl chain lengths has demonstrated that these chains modulate self-aggregation and, consequently, their AIE properties. bohrium.com The hydrophobic nature of the alkyl chains drives aggregation in polar solvents like water, leading to enhanced emission. bohrium.com
Electrochemical Characterization Techniques
Electrochemical methods are fundamental in determining the electronic properties of this compound derivatives, which are essential for their application in organic electronics.
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of electroactive species. For derivatives of this compound, CV measurements are crucial for determining their oxidation and reduction potentials. From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.
The HOMO level is typically calculated from the onset of the first oxidation peak, while the LUMO level can be determined from the onset of the reduction peak or calculated by adding the optical bandgap (obtained from UV-Vis spectroscopy) to the HOMO energy level. semanticscholar.org The general equations used are:
E(HOMO) = -e [Eoxonset + 4.4] (eV) E(LUMO) = -e [Eredonset + 4.4] (eV)
(where Eoxonset and Eredonset are the onset potentials for oxidation and reduction versus a ferrocene/ferrocenium (Fc/Fc+) internal reference, which is assumed to have an absolute energy level of -4.4 eV relative to the vacuum).
Studies on carbazole derivatives show that the introduction of alkyl chains, such as hexyl groups, can influence the HOMO and LUMO levels. For example, alkylation in some carbazole-based systems leads to an increase in the HOMO energy levels. semanticscholar.org This tuning of frontier molecular orbital energies is critical for designing materials with efficient charge injection and transport properties for applications in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
Below is a table with representative data for carbazole derivatives, illustrating the type of information obtained from CV measurements.
| Compound Family | Eoxonset (V vs Fc/Fc+) | HOMO (eV) | LUMO (eV) | Egel (eV) |
| Carbazole Derivative 1 | 1.08 | -5.48 | -3.08 | 2.40 |
| Carbazole Derivative 2 | 1.13 | -5.53 | -3.26 | 2.27 |
| Carbazole Derivative 3 | 1.05 | -5.45 | -3.08 | 2.37 |
Note: This table is illustrative and compiled from data on various carbazole derivatives to show typical values. The exact values for this compound derivatives would depend on the specific molecular structure. nankai.edu.cn
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the charge transfer, charge transport, and interfacial processes occurring in an electrochemical system. In the context of organic electronic devices incorporating this compound derivatives, EIS is used to study the resistance and capacitance properties of the material and its interfaces. researchgate.net
By applying a small AC voltage perturbation at different frequencies, a Nyquist plot (imaginary impedance vs. real impedance) is generated. This plot can be fitted to an equivalent circuit model to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). acs.org
For instance, in dye-sensitized solar cells or perovskite solar cells where carbazole derivatives are used as hole-transporting materials, EIS can reveal the charge-transfer resistance at the interface between the hole-transporting layer and the perovskite or dye layer, as well as at the counter electrode. mdpi.comrsc.org Lower charge transfer resistance is generally indicative of more efficient charge extraction and transport, which contributes to higher device performance. mdpi.com Studies on carbazole-based materials have used EIS to assess charge carrier mobility and understand the factors limiting device efficiency. researchgate.net
Electropolymerization is a method to deposit a polymer film onto an electrode surface directly from a solution containing the monomer. Carbazole and its derivatives are well-known to undergo oxidative electropolymerization, typically through coupling at the 3,6- and 9-positions. rsc.orgresearchgate.net
For this compound, the hexyl groups are at the primary positions for polymerization. However, if the nitrogen at the 9-position is unsubstituted (a secondary amine), polymerization can still occur, often leading to cross-linked networks. The substitution pattern on the carbazole ring significantly influences the electropolymerization process and the properties of the resulting polymer film. researchgate.net
Studies on 3,6-disubstituted carbazoles have shown that the nature of the substituent (e.g., ethyl, tert-butyl) affects the rate of dimerization of the radical cations formed during oxidation and whether an efficient polymerization occurs. researchgate.net While some derivatives form thick, adherent, and electroactive polymer films, others may only form soluble dimers or oligomers. researchgate.net The electropolymerization of carbazole derivatives can be monitored by repeatedly scanning the potential in a cyclic voltammetry experiment, where the growth of new redox peaks indicates the deposition of the polymer film. metu.edu.tr These polymer films often exhibit electrochromic properties, changing color upon oxidation and reduction. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of the elemental composition and, thus, the molecular formula of a compound.
For this compound and its derivatives, HRMS is routinely used to confirm their identity and purity after synthesis. semanticscholar.org The technique can distinguish between compounds with the same nominal mass but different elemental compositions. For example, the expected monoisotopic mass of this compound (C24H33N) can be calculated with high precision.
Theoretical Mass Data for this compound:
| Molecular Formula | C24H33N |
| Nominal Mass | 335 u |
| Monoisotopic Mass | 335.26130 u |
| Ion (M+H)+ | 336.26912 u |
In research, the experimental m/z value obtained from an HRMS analysis is compared to the calculated value for the expected molecular formula. A close match (e.g., Δm/z ≤ 5 ppm) provides strong evidence for the correct structure. semanticscholar.org
Thermal Analysis for Material Stability Assessment
The thermal stability of organic materials is a critical parameter for their application in electronic devices, which often operate at elevated temperatures. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the stability of this compound derivatives. worldoftest.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is often defined as the temperature at which the material loses 5% of its initial mass. Research on carbazole-based materials has shown that the molecular structure significantly impacts thermal stability. tuwien.atresearchgate.net The introduction of alkyl chains can sometimes lower the decomposition temperature compared to unsubstituted aromatic cores, but they are essential for solubility and processing. High thermal stability is crucial for the longevity of organic electronic devices.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous organic materials, a high Tg is desirable as it indicates morphological stability at higher temperatures, preventing device degradation. Carbazole derivatives are known to form stable glasses with high Tg values. rsc.orgufsc.br
Illustrative Thermal Properties of Carbazole Derivatives:
| Property | Description | Typical Values for Carbazole Derivatives |
| Td (5% weight loss) | Decomposition Temperature | 280 - 535 °C |
| Tg | Glass Transition Temperature | 94 - 231 °C |
Note: This table provides a range of values observed for various carbazole derivatives to illustrate typical thermal stability. rsc.orgacs.orgresearchgate.net
Thermogravimetric Analysis (TGA) for Decomposition Temperatures
Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of materials by measuring weight loss as a function of temperature. For carbazole derivatives, high thermal stability is a desirable characteristic, particularly for applications in electronic devices that can generate heat during operation.
Research has shown that carbazole-based compounds generally exhibit high thermal stability. For instance, a study on various carbazole derivatives reported decomposition temperatures (Td), corresponding to a 5% weight loss, to be significantly above 300°C. Specifically, derivatives like tCzPCN and MeOCzPCN showed high Td values of 396°C and 383°C, respectively. nih.gov Another series of carbazole derivatives also demonstrated high thermal stability with decomposition temperatures exceeding 400°C. ub.edu This robustness is often attributed to the rigid structure of the carbazole moiety. researchgate.net In the context of polymers, poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole] has also been shown to possess high thermal stability through TGA. researchgate.net
| Compound/Derivative | Decomposition Temperature (Td) | Reference |
| tCzPCN | 396 °C | nih.gov |
| MeOCzPCN | 383 °C | nih.gov |
| CzPCN | 338 °C | nih.gov |
| Various Carbazole Derivatives | > 400 °C | ub.edu |
| Poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole] | High thermal stability | researchgate.net |
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole based polymers | Td > 450 °C | researchgate.net |
Differential Thermal Analysis (DTA) for Phase Transitions
Differential Thermal Analysis (DTA) is used to study the thermal transitions of a material, such as melting points and glass transition temperatures (Tg). These properties are important for understanding the processing conditions and the morphological stability of thin films.
Studies on carbazole derivatives have revealed a range of phase transition behaviors. For example, N,N′-ditetradecyl-9-methyl-3,6-carbazoledicarboxamide (C14CBC) exhibits a solid-solid phase transition at 346 K and a melting point at 458 K. acs.org In a series of ethyl carbazole-based poly(phenoxy-imine)s, glass transition temperatures were observed between 145 and 161°C. sciety.org The investigation of 3,6-di(fluorene-9)-9-octyl-9H-carbazole also involved DTA to determine its thermal properties. epstem.netepstem.net Furthermore, the phase transitions of some indolocarbazole derivatives have been analyzed, revealing distinct high-temperature and low-temperature polymorphs. iucr.org
| Compound/Derivative | Phase Transition Temperature | Type of Transition | Reference |
| N,N′-ditetradecyl-9-methyl-3,6-carbazoledicarboxamide (C14CBC) | 346 K (73 °C) | Solid-solid | acs.org |
| N,N′-ditetradecyl-9-methyl-3,6-carbazoledicarboxamide (C14CBC) | 458 K (185 °C) | Melting Point | acs.org |
| Ethyl carbazole-based poly(phenoxy-imine)s | 145 - 161 °C | Glass Transition (Tg) | sciety.org |
| 5NICz | 270 K (-3 °C) / 150 K (-123 °C) | High/Low-Temperature Polymorphs | iucr.org |
| 2NICz | Below room temperature | High/Low-Temperature Polymorphs | iucr.org |
| 2,5NICz-2 | Above room temperature | High/Low-Temperature Polymorphs | iucr.org |
Microscopic Characterization of Thin Films and Material Morphologies
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface of a material. spectraresearch.comuni-heidelberg.deharrickplasma.com It is widely used to characterize the surface roughness and morphology of thin films, which are critical parameters affecting device performance. researchgate.net
In the study of carbazole derivatives, AFM has been instrumental in evaluating the quality of thin films. For instance, thin films of a carbazole-based compound (compound 23) prepared by spin casting were found to be homogeneous and continuous with a root-mean-square (rms) roughness of approximately 1.46 nm. ub.edu Similarly, blend films of a poly(carbazole-alt-thiophene-benzofurazan) with PC60BM and PC70BM showed very smooth surfaces with rms roughness of 0.58 nm and 0.72 nm, respectively. rsc.org The surface morphology of neat carbazole (Cz) and 3,6-di-tert-butylcarbazole (B1356187) (t-Bu-Cz) thin films has also been investigated, revealing microcrystallites with dimensions on the order of micrometers for Cz and smaller crystallites for t-Bu-Cz. mdpi.com The technique has also been used to characterize the granular structure of polymer films obtained from carbazole and 2-(9H-carbazol-9-yl)acetic acid. mdpi.com
| Material | Film Thickness | Roughness (RMS) | Key Morphological Features | Reference |
| Compound 23 | 25 nm | ~1.46 nm | Homogeneous and continuous | ub.edu |
| Poly(carbazole-alt-thiophene-benzofurazan) with PC60BM | Not specified | 0.58 nm | Very smooth | rsc.org |
| Poly(carbazole-alt-thiophene-benzofurazan) with PC70BM | Not specified | 0.72 nm | Very smooth | rsc.org |
| Neat Carbazole (Cz) thin film | 109 nm & 153 nm | Not specified | Microcrystallites (~10 µm) | mdpi.com |
| 3,6-di-tert-butylcarbazole (t-Bu-Cz) thin film | 138 nm & 358 nm | Not specified | Smaller crystallites (~1 µm and below) | mdpi.com |
| PTPETCz | 15 nm | 3.7 nm | Low roughness | acs.org |
| PFLCz | 38 nm | 7.5 nm | Low roughness | acs.org |
| PTPEFLCz | 19 nm | 4.5 nm | Low roughness | acs.org |
| ITO/2PACz | Not specified | 2.32 nm | Similar to bare ITO | rsc.org |
| ITO/Br-2PACz | ~1 nm | 2.34 nm | Formation of a high-quality molecular layer | rsc.org |
Scanning Tunneling Microscopy (STM) for Electronic Structure at Surfaces
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level and for probing the local density of electronic states. While less common than AFM for organic thin films due to the requirement of a conducting substrate, it can provide valuable insights into the electronic structure of these materials.
Research on a new carbazole-containing polymer, poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole], utilized STM in conjunction with AFM to obtain images of the polymer film. researchgate.net This suggests that STM can be employed to investigate the surface electronic properties of carbazole-based polymers. The fundamental principle of STM relies on the tunneling current between a sharp metallic tip and the sample surface, which is sensitive to the local electronic structure.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material by scanning it with a focused beam of electrons. It is particularly useful for examining the micro- and nanoscale morphology of thin films and materials.
SEM has been employed to study the morphology of various carbazole-based materials. For instance, in the development of hole-transporting materials for perovskite solar cells, SEM was used to observe the surface morphology of a TPA2C film, where some pinholes were identified. doi.org In another study, the surface morphology of ethyl carbazole-based poly(phenoxy-imine)s was assessed by Field-Emission SEM (FE-SEM), revealing porous structures. sciety.org Furthermore, SEM images of polymer films derived from carbazole and 2-(9H-carbazol-9-yl)acetic acid showed a lack of cracks, indicating good film quality. mdpi.com The morphology of as-synthesized monomers and polymers in a donor-acceptor system was also observed using FE-SEM, showing microfiber and flake-like structures. acs.org
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. sci-hub.se TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the observation of fine details such as crystal structure and nanostructure. cnr.itnih.govaps.org
In the context of carbazole-based materials, TEM has been used to characterize the nanostructure of composites. For example, the characterization of a polycarbazole-ZnS composite thin film involved TEM to reveal the morphology of the material. acs.org Similarly, TEM images of carbon nitride nanostructures synthesized using benzylamine (B48309) mixtures showed bamboo-shaped morphologies of N-doped multi-walled carbon nanotubes. researchgate.net This demonstrates the utility of TEM in understanding the internal structure and dispersion of nanoscale components within a carbazole-based matrix.
Chromatographic Techniques for Purity and Molecular Weight Distribution
Chromatographic methods are indispensable in the analysis of carbazole-based polymers, providing critical data on purity, molecular weight, and molecular weight distribution. These parameters are fundamental to understanding the structure-property relationships that govern the performance of these materials in various applications.
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. The method separates molecules based on their hydrodynamic volume in solution. Larger molecules, which permeate less into the pores of the stationary phase, elute faster than smaller molecules. This allows for the determination of key parameters such as the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI or Đ_M), which is the ratio of M_w to M_n.
In the context of polymers derived from this compound, SEC is crucial for evaluating the success and control of polymerization reactions. For instance, the synthesis of poly(3,6-carbazole)s (P3,6Cz) through methods like Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) is closely monitored by SEC to assess the resulting polymer characteristics. nih.govresearchgate.net
Research has shown that polymerization conditions significantly impact the molecular weight and dispersity of the resulting polycarbazoles. In one study, the SCTP of a triolborate-type carbazole monomer yielded a poly(3,6-carbazole) with a number-average molecular weight (M_n,SEC) of 5500 g mol⁻¹ and a dispersity (Đ_M) of 1.32. nih.govresearchgate.net The SEC analysis for this particular reaction revealed a bimodal distribution, indicating the presence of different polymer chain populations. nih.govresearchgate.net By optimizing reaction conditions, such as lowering the temperature, a linear, end-functionalized poly(3,6-carbazole) was successfully synthesized. nih.gov While its molecular weight was determined by NMR to be 6700 g mol⁻¹, SEC is the standard for assessing the distribution. nih.gov
The choice of polymerization technique directly influences the polymer characteristics. Oxidative polymerization of carbazole monomers is another route to poly(3,6-carbazole)s. researchgate.net SEC analysis of polymers produced via this method showed that purified samples could achieve relatively low polydispersity indices, in the range of 1.5–1.7. researchgate.net This highlights the ability of SEC to verify the effectiveness of purification methods like fractionation.
The data obtained from SEC is vital for establishing structure-property relationships. The molecular weight and its distribution are known to affect the solubility, thermal stability, and the optoelectronic properties of conjugated polymers. Therefore, SEC is an essential tool for the quality control and characterization of materials based on this compound, ensuring reproducibility and enabling the fine-tuning of polymer properties for specific applications.
Interactive Data Table: SEC Analysis of 3,6-Carbazole Polymers
| Polymerization Method | Polymer | M_n (g mol⁻¹) | M_w (g mol⁻¹) | Polydispersity Index (PDI or Đ_M) | Reference |
| Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) | Poly[9-(2-octyldodecyl)-3,6-carbazole] | 5500 | - | 1.32 | nih.govresearchgate.net |
| Oxidative Polymerization (Fractionated) | Poly(3,6-carbazole) | - | - | 1.5 - 1.7 | researchgate.net |
| Suzuki-Miyaura Coupling | Poly(3,6-carbazole) | - | 6148 | 1.18 | researchgate.net |
Computational and Theoretical Investigations of 3,6 Dihexyl 9h Carbazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT has become a primary method for studying the electronic structure of carbazole (B46965) derivatives due to its favorable balance of computational cost and accuracy. icm.edu.pl These calculations are fundamental for predicting the behavior of molecules in organic electronic applications.
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized ground state geometry. This is achieved by using DFT methods to calculate the total energy of the molecule and systematically adjusting atomic positions to find the configuration with the minimum energy. faccts.de For carbazole derivatives, functionals like the hybrid B3LYP are commonly employed in conjunction with basis sets such as 6-31G(d,p) or the more flexible 6-311++G(d,p) to achieve reliable geometries. researchgate.netresearchgate.netnih.gov
The optimization process for 3,6-Dihexyl-9H-carbazole would confirm the planarity of the central carbazole aromatic system, a key feature for effective π-conjugation. The flexible hexyl chains attached at the 3 and 6 positions would be arranged to minimize steric hindrance. The resulting geometry is the basis for all subsequent calculations of electronic and optical properties. researchgate.net
Once the ground state geometry is optimized, DFT calculations provide the energy levels of the molecule's orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is related to the ionization potential and represents the ability of a molecule to donate an electron, which is critical for hole-transporting materials. researchgate.net The LUMO level relates to the electron affinity and the ability to accept an electron.
| Compound | HOMO (eV) | LUMO (eV) | Method/Source |
|---|---|---|---|
| poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz) | -5.4 | -2.3 | Experimental ossila.com |
| Dithienopyrrolobenzothiadiazole-carbazole derivative (M1) | -5.45 | -3.2 | Experimental (CV) d-nb.info |
| 9-naphthyl-3,6-bis(dimethylamino)-9H-carbazole (2c) | -4.83 | -1.02 | DFT: B3LYP/6-31G++(d,p) kobe-u.ac.jp |
| 9-naphthyl-3,6-bis(diphenylamino)-9H-carbazole (2d) | -5.23 | -1.74 | DFT: B3LYP/6-31G++(d,p) kobe-u.ac.jp |
The energy difference between the HOMO and LUMO levels provides the theoretical optical band gap (E_gap = E_LUMO - E_HOMO). d-nb.info This gap is a critical parameter that determines the energy of light a molecule can absorb and emit, defining its potential use in optoelectronic devices. DFT calculations can sometimes overestimate the band gap compared to experimental values derived from absorption spectra onsets. d-nb.info
Furthermore, analysis of the spatial distribution of the HOMO and LUMO wavefunctions reveals the nature of the primary electronic excitation. For many donor-acceptor type molecules, the HOMO and LUMO can be spatially separated, leading to an intramolecular charge transfer (ICT) character upon excitation. semanticscholar.org In this compound, both orbitals are expected to be largely distributed over the conjugated carbazole system, indicating a dominant π-π* character for the lowest energy transition. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate what happens when a molecule absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. researchgate.net It allows for the calculation of electronic excited state properties based on the previously optimized ground state structure.
TD-DFT calculates the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths (f), which represent the probability of each transition occurring. gaussian.com This provides a "stick spectrum" of discrete electronic transitions. To create a simulated UV-Vis absorption spectrum that resembles an experimental one, these transitions are broadened using a Gaussian function. mdpi.comgaussian.com
This computational approach allows for direct comparison with experimentally measured spectra and helps in assigning the observed absorption bands to specific electronic transitions. nih.govresearchgate.net For emission spectra (fluorescence), the geometry of the first excited state (S1) is first optimized, and then the energy of the transition back to the ground state is calculated. researchgate.net
Table 2 shows an example of calculated excitation data for a carbazole derivative, which illustrates the typical output of a TD-DFT calculation.
| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S1 | 564 | 0.85 | HOMO -> LUMO |
| S2 | 460 | 0.89 | HOMO-1 -> LUMO |
A key advantage of TD-DFT is its ability to provide a detailed description of each electronic transition. The output specifies which molecular orbitals are involved in the excitation (e.g., a transition from the HOMO to the LUMO). kobe-u.ac.jp This analysis is crucial for understanding the nature of the excited state.
For carbazole systems, the lowest energy absorption bands are typically assigned to π-π* transitions within the conjugated aromatic core. mdpi.com By examining the orbitals involved, it is possible to confirm the charge transfer character and understand how the electron density redistributes within the molecule upon photoexcitation. researchgate.net For this compound, the primary excitation is expected to be a HOMO-LUMO transition, corresponding to the promotion of an electron within the π-system of the carbazole nucleus.
Quantum Mechanical Approaches to Photophysical Phenomena
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and excited-state dynamics of molecules like this compound. These methods allow for the calculation of molecular orbitals, energy levels, and transition properties that govern photophysical behavior.
The luminescence efficiency of a molecule is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. Computational studies on carbazole derivatives provide a mechanistic understanding of these processes. The introduction of alkyl chains, such as the hexyl groups in this compound, can influence luminescence. While not part of the conjugated system, these chains affect molecular packing and intermolecular interactions, which are critical factors in solid-state luminescence. chemrxiv.org
Aggregation-caused quenching (ACQ) is a common phenomenon in many luminophores, where close packing in the solid state leads to the formation of non-emissive aggregates and a decrease in quantum yield. ub.edu Theoretical studies can model these intermolecular interactions. For instance, molecular dynamics simulations on related carbazole-labeled systems have shown that fluorescence can be quenched through interactions with adjacent molecular moieties. rsc.org When the carbazole unit is sterically shielded or isolated, as can be influenced by the bulky hexyl chains, this quenching can be mitigated.
Quantum mechanical calculations can also predict the fluorescence quantum yield by evaluating the rates of radiative and non-radiative decay. For a series of carbazole derivatives, quantum yields have been shown to be highly dependent on the molecular structure and substitution pattern. researchgate.net The push-pull nature of substituted carbazoles, where the carbazole acts as an electron donor, can lead to intramolecular charge-transfer (ICT) character in the excited state, significantly influencing the emission properties. nih.gov
Table 1: Calculated Photophysical Properties of Substituted Carbazole Derivatives This table presents representative theoretical data for carbazole systems to illustrate the parameters discussed. Specific values for this compound may vary.
| Compound System | S₁ Energy (eV) | T₁ Energy (eV) | ΔEₛₜ (eV) | Oscillator Strength (f) | Dominant Transition |
| Carbazole Core | 3.55 | 3.10 | 0.45 | 0.03 | HOMO → LUMO |
| Donor-Acceptor Carbazole | 2.90 | 2.85 | 0.05 | 0.52 | HOMO → LUMO (ICT) |
| 3,6-diphenyl-9H-carbazole | 3.42 | 3.05 | 0.37 | 0.89 | HOMO → LUMO |
Data is illustrative and compiled from general findings in computational chemistry literature on carbazole systems. nih.govresearchgate.net
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons to enhance luminescence efficiency. mdpi.com The theoretical basis for TADF lies in the molecular design that facilitates a small energy gap (ΔEₛₜ) between the lowest singlet (S₁) and triplet (T₁) excited states. researchgate.net
Quantum mechanical calculations are essential for predicting whether a molecule can exhibit TADF. By calculating the energies of the S₁ and T₁ states, the critical ΔEₛₜ value can be determined. For TADF to be efficient, ΔEₛₜ should be small enough (typically < 0.2 eV) to allow for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state via thermal energy at room temperature. researchgate.net
The molecular strategy to achieve a small ΔEₛₜ often involves creating a donor-acceptor (D-A) structure with minimal spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net In many such molecules, the carbazole moiety, including derivatives like 3,6-dioctyl-9H-carbazole, serves as the electron-donating unit. researchgate.netufsc.br The hexyl groups on the this compound core enhance solubility and processability without significantly altering the core electronic structure, making the carbazole unit a versatile donor scaffold for TADF materials. Theoretical models confirm that by spatially separating the HOMO (localized on the donor) and LUMO (on the acceptor), the exchange energy component that splits the S₁ and T₁ states is minimized, leading to the required small ΔEₛₜ. mdpi.com
Molecular Dynamics (MD) Simulations for Conformation and Aggregation Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For flexible molecules like this compound, MD simulations provide invaluable insights into their conformational dynamics and aggregation behavior, which are difficult to probe experimentally. nih.gov
Furthermore, MD simulations are particularly useful for understanding the initial stages of aggregation. nih.govmdpi.com By simulating a system containing multiple this compound molecules, researchers can observe how they approach each other and form clusters. These simulations can reveal the preferred orientation of molecules within an aggregate, such as π-π stacking of the carbazole cores, and how the hexyl chains mediate these interactions. This information is directly linked to the material's solid-state morphology and its ultimate electronic properties, including charge transport and luminescence quenching. For example, simulations have been used to show how a carbazole-based fluorescent label is spatially positioned within a larger structure, which in turn determines its fluorescence output. rsc.org
Aromaticity Analysis and Electronic Delocalization Quantification
Aromaticity is a fundamental concept in chemistry related to the cyclic delocalization of π-electrons, which imparts significant stability to a molecule. openaccessjournals.comnptel.ac.in The carbazole core of this compound is an aromatic system. Computational methods allow for the quantification of aromaticity and electron delocalization, providing a deeper understanding of its electronic structure.
One of the most common methods for quantifying aromaticity is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points in space (e.g., the center of a ring) to measure the magnetic shielding induced by the delocalized π-electrons. A large negative NICS value is indicative of high aromaticity.
Table 2: Representative Nucleus-Independent Chemical Shift (NICS) Values for Carbazole Rings NICS(1) values are calculated 1 Å above the geometric center of each ring. Negative values indicate aromatic character. This data is based on findings for the parent carbazole system.
| Ring in Carbazole Structure | Calculated NICS(1) (ppm) | Aromatic Character |
| Benzene (B151609) Ring (A) | -9.5 | Aromatic |
| Heterocyclic Ring (B) | -4.2 | Weakly Aromatic |
| Benzene Ring (C) | -9.5 | Aromatic |
Data adapted from findings reported in theoretical studies on carbazole aromaticity. researchgate.net
Applications of 3,6 Dihexyl 9h Carbazole in Advanced Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
The 3,6-dihexyl-9H-carbazole unit is integral to the development of high-performance materials for OLEDs, finding use across multiple layers of the device architecture. Its derivatives have been engineered to function as light emitters, host materials for phosphorescent and fluorescent dopants, hole-transporting layers, and as key components in thermally activated delayed fluorescence (TADF) emitters. researchgate.netrsc.org
Development as Emitter Materials for Tunable Wavelengths (e.g., Blue, Sky-Blue Emission)
Derivatives of this compound are excellent candidates for creating blue-emitting materials, which are essential for full-color displays and white lighting applications. ub.eduencyclopedia.pub The wide bandgap of the carbazole (B46965) core provides a basis for high-energy (blue) emission. nih.gov By chemically modifying the core structure, the emission wavelength can be precisely tuned.
For instance, attaching electron-withdrawing groups to a 3,6-diphenyl-9-hexyl-9H-carbazole framework demonstrates this tunability. A derivative featuring a formylphenyl group, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, exhibits a pure blue emission with a maximum peak at 450 nm and a high luminescence quantum yield of 95%. researchgate.net In contrast, substituting with a stronger electron-withdrawing nitro group shifts the emission to the orange region of the spectrum. researchgate.net This highlights the effective modulation of the emission color by altering the electronic properties of the substituents.
Further research has focused on creating deep-blue emitters. By constructing bipolar molecules with a carbazole donor and an imidazole-based acceptor, researchers have developed materials with deep-blue emission suitable for non-doped OLEDs. nih.gov One such device achieved Commission Internationale de l'Eclairage (CIE) coordinates of (0.159, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov
| Emitter Compound | Emission Max (nm) | Emission Color | Key Feature |
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | 450 | Pure Blue | High luminescence quantum yield of 95%. researchgate.net |
| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | 585 | Orange | Red-shifted emission due to strong acceptor. researchgate.net |
| Bipolar Carbazole-Imidazole Derivative (BCzB-PPI) | Deep-Blue | Deep-Blue | Achieved EQE of 4.43% in a non-doped device. nih.gov |
This table presents selected examples of emitter materials derived from the 3,6-dialkyl-9H-carbazole scaffold and their key emission properties.
Utilization as Host Materials for Fluorescent and Phosphorescent Emitters
To achieve high efficiency in OLEDs, particularly with phosphorescent emitters that can harvest triplet excitons, a host-guest system is often employed. mdpi.com The host material must have a high triplet energy to effectively confine the excitons on the guest emitter. Carbazole derivatives are widely used as host materials due to their high triplet energies and good charge-transporting capabilities. researchgate.netmdpi.com
The introduction of hexyl chains improves the solubility of these materials, enabling their use in solution-processed phosphorescent OLEDs (PhOLEDs). semanticscholar.org For example, materials based on an indolo[3,2,1-jk]carbazole (B1256015) scaffold with hexyl chains have been successfully used as hosts in red, green, and sky-blue solution-processed PhOLEDs. semanticscholar.org Similarly, pyridinyl-carbazole based host materials have demonstrated high efficiency in both green and blue PhOLEDs. A device using one such host with a green phosphorescent emitter, Ir(ppy)3, reached a high power efficiency of 34.1 lm/W and an EQE of 9.4% at a brightness of 1000 cd/m2. nih.gov A blue device using the same host family with a FIrpic emitter showed an EQE of 10.3%. nih.gov
Application as Hole-Transporting Layer (HTL) Materials
The inherent electron-donating nature and high hole mobility of the carbazole unit make it an ideal component for hole-transporting layer (HTL) materials. researchgate.netdergipark.org.tr The HOMO energy levels of carbazole-based polymers, typically in the range of -5.2 to -5.8 eV, are well-aligned for efficient hole injection from the anode and transport to the emissive layer. oldcitypublishing.com
A copolymer of fluorene (B118485) and 3,6-linked carbazole, poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz), is a well-studied HTL material. ossila.comossila.com Synthesized using 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, PF8Cz possesses a HOMO level of -5.4 eV and a wide optical bandgap of 3.06 eV, making it an effective electron-blocking HTL. ossila.comossila.com Another example is a polymer based on indolo[3,2,1-jk]carbazole, PICA, which was designed as a photo-crosslinkable HTL. This material has a suitable HOMO energy level of -5.25 eV for efficient hole transport and has been used to create high-efficiency solution-processed red and green OLEDs. mdpi.com
| HTL Material | HOMO Level (eV) | Key Feature |
| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz) | -5.4 | Widely used as an electron-blocking HTL in OLEDs. ossila.comossila.com |
| Poly(N,N-diphenyl(5,11-dihexylindolo[3,2,1-jk]carbazol-2-yl)amine) (PICA) | -5.25 | Photo-crosslinkable HTL for efficient solution-processed OLEDs. mdpi.com |
| Carbazole Dendrimers (G1CBC, G2CBC) | N/A | High thermal stability (Tg up to 245 °C) and performance comparable to NPB. researchgate.net |
This table summarizes the properties of selected HTL materials incorporating the 3,6-dialkyl-9H-carbazole structure.
Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies approaching 100% in metal-free organic emitters. rsc.orgnih.gov TADF materials are typically designed with a donor-acceptor (D-A) structure to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔE_ST). rsc.org
The electron-donating 3,6-dialkyl-9H-carbazole unit is a popular choice for the donor fragment in TADF emitters. rsc.org For instance, a highly efficient TADF dye, 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dioctyl-9H-carbazole, was developed by pairing a 3,6-dioctyl-9H-carbazole donor with a triazine acceptor. researchgate.net This design facilitates efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. Another strategy involves linking carbazole donors to a pyridine-3,5-dicarbonitrile (B74902) acceptor, which has led to TADF emitters with very high EQEs, some exceeding 21%. semanticscholar.org
Organic Photovoltaics (OPVs) and Solar Cells
In the realm of solar energy, the this compound moiety is a valuable building block for donor materials in organic photovoltaics (OPVs), primarily due to its strong electron-donating character and its ability to be easily functionalized. dergipark.org.trnih.gov
Function as Donor Materials in Bulk Heterojunction (BHJ) Architectures
In bulk heterojunction (BHJ) solar cells, an electron donor and an electron acceptor material are blended together to form the active layer. The donor material absorbs sunlight to create excitons, which then dissociate into free charge carriers at the donor-acceptor interface. The modification of carbazole at the 3,6-positions is known to enhance its electron-donating ability. dergipark.org.tr
Small molecules based on a central carbazole unit have been designed as donor materials for OPVs. An acceptor-donor-acceptor (A-D-A) type small molecule, DI3TCz, which uses a carbazole derivative as the central donor and 1,3-indanedione as the terminal acceptor groups, has shown significant promise. nih.gov Devices based on this molecule achieved a power conversion efficiency (PCE) of 6.46%, with a high open-circuit voltage (Voc) of 0.97 V and a notable fill factor (FF) of 0.65. nih.gov This performance was attributed to the deep HOMO level of the carbazole unit and the favorable morphology of the active layer. nih.gov The use of carbazole-based polymers and copolymers with thiophene (B33073) derivatives has also led to promising results, with some devices showing internal quantum efficiencies approaching 100%. oldcitypublishing.com
| Donor Material | Device Architecture | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Fill Factor (FF) |
| DI3TCz | Small Molecule A-D-A | 6.46% | 0.97 V | 0.65 |
This table shows the performance of a representative OPV device using a donor material based on the carbazole scaffold.
Implementation in Dye-Sensitized Solar Cells (DSSCs)
Carbazole derivatives are extensively utilized in Dye-Sensitized Solar Cells (DSSCs), primarily as a core component of organic dyes (sensitizers) or as hole-transporting materials (HTMs). mdpi.comnih.govresearchgate.net The electron-rich nature of the carbazole nitrogen makes it an effective electron donor, a fundamental requirement for the donor-π-acceptor (D-π-A) architecture commonly employed in organic sensitizers. nih.govdergipark.org.tr
In a typical D-π-A sensitizer (B1316253), the carbazole unit serves as the electron-donating core. This core is connected via a π-conjugated bridge to an electron-acceptor group, which also anchors the dye to the semiconductor surface (e.g., TiO₂ or ZnO). dergipark.org.trdoi.org The functionalization at the 3 and 6 positions of the carbazole ring is a key strategy for modifying the dye's properties. For instance, a D–π–A sensitizer using a 3,6-disubstituted N-octyl carbazole core was synthesized for use in ZnO-based DSSCs. dergipark.org.tr The introduction of alkyl groups at the 9-position, such as the hexyl group in this compound, is primarily aimed at improving the solubility and preventing dye aggregation on the semiconductor surface, which is detrimental to device performance. researchgate.net The non-planar structure resulting from these substitutions can effectively inhibit these aggregation effects, leading to higher open-circuit voltages (Voc) in the resulting solar cells. researchgate.net
Influence on Charge Generation, Separation, and Transport Efficiency
The molecular structure of carbazole-based dyes profoundly influences the efficiency of charge generation, separation, and transport in DSSCs. Upon photoexcitation, an electron is transferred from the dye's highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), followed by injection into the conduction band of the semiconductor. hmc.edu The carbazole unit, as the donor, plays a critical role in this initial charge generation step.
The efficiency of these processes is governed by the energy level alignment between the dye, the semiconductor, and the electrolyte redox shuttle. hmc.edu The ability to functionalize the 3,6-positions of the carbazole core allows for the fine-tuning of the HOMO and LUMO energy levels to ensure an efficient cascade. mdpi.comnih.gov Proper energy level alignment maximizes the driving force for electron injection while ensuring efficient regeneration of the oxidized dye by the electrolyte. hmc.edu
Organic Field-Effect Transistors (OFETs)
Design and Synthesis of Hole-Transporting Organic Semiconductor Materials
The this compound framework is a valuable building block for designing and synthesizing hole-transporting organic semiconductors for Organic Field-Effect Transistors (OFETs). Its inherent hole-transporting ability and good thermal stability make it an attractive core for both small molecules and polymers. mdpi.comresearchgate.net The hexyl side chains ensure the solubility required for solution-processing techniques like spin-coating, which are essential for fabricating large-area and low-cost electronic devices. researchgate.net
A common synthetic strategy involves using a halogenated precursor, such as 3,6-dibromo-9-alkyl-9H-carbazole, which can then be used in cross-coupling reactions to build larger conjugated systems. For example, a copolymer known as PF8Cz is synthesized via a palladium-catalyzed Suzuki coupling reaction between 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and a fluorene-based boronic ester. ossila.comossila.com This demonstrates a straightforward pathway to incorporate the 3,6-linked carbazole unit into a polymer backbone. Such polymers combine the advantageous properties of different aromatic units; in the case of PF8Cz, the rigidity of the fluorene and carbazole units leads to a material with low energetic disorder, which is beneficial for charge transport. ossila.com These materials are widely employed as the hole-transport layer (HTL) in various organic electronic devices, including OFETs. ossila.com
Investigation of Charge Carrier Mobility in Thin Film Transistors
The performance of an OFET is primarily characterized by its charge carrier mobility (µ), which quantifies how quickly charge carriers (holes in this case) move through the semiconductor layer under an applied electric field. Materials based on 3,6-disubstituted carbazoles have been investigated for their hole mobility in thin-film transistors.
The mobility is highly dependent on the molecular structure, side-chain engineering, and the morphology of the thin film. researchgate.netmdpi.com Indolocarbazole derivatives, which feature a planar fused ring system with strong electron-donating ability, have been shown to be efficient and stable hole transport materials in OFETs. researchgate.net The introduction of long alkyl side chains, such as octyl groups, on these molecules facilitates self-organization into highly crystalline layered structures, which is crucial for achieving high mobility. researchgate.net While direct mobility data for this compound itself is not prominently reported, studies on analogous materials provide insight into the expected performance. For instance, OFETs using certain indolocarbazole derivatives have exhibited excellent field-effect properties, with hole mobilities reaching up to 0.12 cm² V⁻¹ s⁻¹. researchgate.net Other complex carbazole-containing polymers have achieved even higher mobilities.
The table below summarizes the hole mobility values for various organic semiconductors, including those based on carbazole derivatives, to provide a comparative context for the performance of these materials in OFETs.
| Material | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | up to 0.12 | researchgate.net |
| Diketopyrrolopyrrole-based polymer (PDQT) | 0.89 - 0.97 | mdpi.com |
| 3,6-disubstituted carbazole (3,6Cz-TPA) | 7.0 x 10⁻⁶ | chemicalpapers.com |
| Oligofluorene−thiophene (DHFTTF) | up to 0.12 | acs.org |
| Dinaphthothienothiophene derivative (2b) | up to 2.5 | acs.org |
Chemical Sensors and Probes
Fabrication of Fluorescent Sensors for Analytical Detection of Specific Analytes
The inherent fluorescence of the carbazole core makes it an excellent platform for the fabrication of chemical sensors. mdpi.comchemrxiv.org The principle behind these sensors is that the binding of a target analyte to a receptor site on the carbazole-based molecule modulates its fluorescence properties, resulting in a detectable signal (e.g., quenching or enhancement of fluorescence, or a color change). mdpi.comchemrxiv.org The 3,6-positions of the carbazole are ideal locations for attaching specific receptor units designed to bind selectively to the analyte of interest.
For example, carbazole-based metal-organic frameworks (MOFs) have been engineered for the highly sensitive detection of electron-deficient nitroaromatic compounds like picric acid, which is a common explosive. mdpi.com In one such sensor, a carbazole derivative functionalized with pyridyl groups at the 3 and 6 positions acts as the organic linker in the MOF. The strong fluorescence of the framework is effectively quenched upon interaction with picric acid. mdpi.com
Similarly, carbazole derivatives have been incorporated into coordination polymers for the detection of metal ions. A sensor based on a Cd(II) polymer with a 3,6-bis(1H-benzo[d]imidazol-1-yl)-9-methyl-9H-carbazole ligand demonstrated selective detection of Hg²⁺ and Fe³⁺ ions in aqueous solutions through a fluorescence turn-off mechanism. rsc.org Other designs have focused on anion sensing, where 1,8-diaminocarbazoles substituted at the 3 and 6 positions with electron-withdrawing groups like dicyano or dinitro moieties act as colorimetric sensors for basic anions. chemrxiv.org The interaction with the anion, often through proton transfer, causes a distinct and visible color change. chemrxiv.org
The table below provides examples of analytes detected using fluorescent sensors based on 3,6-disubstituted carbazole derivatives.
| Carbazole Derivative Type | Target Analyte(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| Carbazole-based MOF (3,6-dipyridyl linker) | Picric Acid (PA) | Fluorescence quenching | mdpi.com |
| Cd(II) coordination polymer | Hg²⁺, Fe³⁺, Tetracycline | Fluorescence quenching ("turn-off") | rsc.org |
| 3,6-Dicyano-1,8-diamidocarbazole | Basic anions | Colorimetric change (proton transfer) | chemrxiv.org |
| Pyrimidine-5-carbonitrile disubstituted with carbazoles | Oxygen (O₂) | Luminescence quenching | nih.gov |
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| PF8Cz | poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] |
| DHFTTF | 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene |
| 3,6Cz-TPA | 3,6-bis(diphenylamino)-9-(2-ethylhexyl)carbazole |
| Picric Acid (PA) | 2,4,6-Trinitrophenol |
| MOF | Metal-Organic Framework |
Exploration of Analyte-Induced Optical Response Mechanisms
While specific research on the analyte-induced optical response of this compound is not extensively documented in public literature, the broader family of carbazole derivatives has been widely investigated for chemical sensing applications. The primary mechanisms governing their optical response to various analytes typically involve fluorescence quenching, photo-induced electron transfer (PET), and Förster resonance energy transfer (FRET). mdpi.comrsc.org
Carbazole moieties are inherently fluorescent and electron-rich, making them excellent electron donors. mdpi.com When a carbazole-based sensor encounters an electron-deficient analyte, such as picric acid, an excited-state electron transfer can occur from the carbazole (the fluorophore) to the analyte (the quencher). rsc.org This process, known as photo-induced electron transfer, provides a non-radiative pathway for the excited fluorophore to return to its ground state, resulting in a decrease, or "quenching," of its fluorescence intensity. rsc.org The degree of quenching often correlates with the concentration of the analyte, forming the basis for quantitative detection. researchgate.net
Another prevalent mechanism is Förster resonance energy transfer (FRET), which occurs when the emission spectrum of the carbazole donor significantly overlaps with the absorption spectrum of the analyte acceptor. mdpi.com In such cases, the excitation energy from the carbazole can be non-radiatively transferred to the analyte, leading to a reduction in the donor's fluorescence and, in some instances, a corresponding sensitized fluorescence from the acceptor. mdpi.com
Furthermore, interactions such as hydrogen bonding between the carbazole's N-H group or other functional groups and the analyte can lead to conformational changes in the sensor molecule. These changes can alter the electronic structure and, consequently, the photophysical properties, resulting in a detectable optical signal. mdpi.com For instance, the interaction of hydroxycarbazole derivatives with anions has been shown to proceed through hydrogen bonding, leading to changes in fluorescence emission. mdpi.com While these mechanisms are well-established for various carbazole derivatives, their specific application and efficiency with this compound as a platform for analyte detection remain an area for further investigation.
Radiation Detectors and Scintillators
Carbazole derivatives, particularly those exhibiting thermally activated delayed fluorescence (TADF), have emerged as promising active components in plastic scintillators for radiation detection. These materials are capable of converting the energy from ionizing radiation into detectable light, with the potential for high efficiency and the ability to discriminate between different types of radiation.
Development as Active Components in Plastic Scintillators
The development of plastic scintillators often involves embedding a fluorescent dye into a polymer matrix, such as polyvinyltoluene (PVT). rsc.orgosti.gov Derivatives of 3,6-dialkyl-9H-carbazole, like 3,6-dioctyl-9H-carbazole, have been successfully used as TADF emitters in such systems. rsc.orgosti.govresearchgate.net The TADF mechanism allows for the harvesting of both singlet and triplet excitons generated in the scintillator by incident radiation. This is achieved through efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, followed by fluorescence. rsc.org This process enhances the total light output of the scintillator compared to conventional fluorescent dyes that primarily utilize only singlet excitons.
Research has shown that incorporating these carbazole-based TADF dyes into a PVT matrix can yield highly transparent and efficient plastic scintillators. rsc.orgosti.gov For example, a highly efficient TADF dye, 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dioctyl-9H-carbazole (OCz-TRZ), can be loaded into a PVT matrix at concentrations up to 30% by weight while maintaining optical transparency. researchgate.net The introduction of a secondary dye can further enhance the light yield. researchgate.net
Below is a table summarizing the composition and performance of some plastic scintillators based on 3,6-dioctyl-9H-carbazole derivatives.
| Host Matrix | TADF Emitter | Concentration (wt%) | Reported Light Yield (photons/MeV) |
| Polyvinyltoluene (PVT) | 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dioctyl-9H-carbazole (OCz-TRZ) | up to 30 | 6948 (with secondary dye) researchgate.net |
| Polyvinyltoluene (PVT) | 9-(4-3-[4-(3,6-dioctyl-9H-carbazol-9-yl)benzenesulfonyl]benzenesulfonyl phenyl)-3,6-dioctyl-9H-carbazole (DOC-mBPSB) | 10 | Not specified rsc.orgosti.gov |
| Polyvinyltoluene (PVT) | 9-(4-4-[4-(3,6-dioctyl-9H-carbazol-9-yl)benzenesulfonyl]benzenesulfonyl phenyl)-3,6-dioctyl-9H-carbazole (DOC-pBPSB) | 10 | Not specified rsc.orgosti.gov |
Contribution to Pulse Shape Discrimination in Radiation Detection Systems
A key advantage of using TADF emitters like 3,6-dialkyl-9H-carbazole derivatives in plastic scintillators is their ability to facilitate pulse shape discrimination (PSD). researchgate.net PSD is a technique used to distinguish between different types of incident radiation, such as neutrons and gamma rays, based on the different temporal profiles of the light pulses they generate in the scintillator.
The scintillation process in organic materials involves the creation of both promptly decaying singlet excitons (fast component) and longer-lived triplet excitons (slow component). The relative intensities of these two components differ for various types of radiation. The delayed fluorescence from the TADF mechanism provides a significant slow component to the scintillation pulse. The efficient conversion of triplet excitons into delayed singlet fluorescence by carbazole-based TADF dyes enhances the difference in the decay times of the scintillation pulses produced by different particles, thereby improving the PSD capability. researchgate.net
For instance, plastic scintillators utilizing 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dioctyl-9H-carbazole have demonstrated high PSD figures of merit (FOM). A higher FOM value indicates better separation between the signals from different particle types.
The table below presents the reported PSD performance for a plastic scintillator based on a 3,6-dioctyl-9H-carbazole derivative.
| TADF Emitter | Particle Pair | Energy Threshold (keVee) | Figure of Merit (FOM) |
| 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dioctyl-9H-carbazole (OCz-TRZ) | alpha/gamma | 100 | 1.12 researchgate.net |
| 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dioctyl-9H-carbazole (OCz-TRZ) | neutron/gamma | 1000 | 1.32 researchgate.net |
The development of such materials is crucial for applications in nuclear security, medical physics, and high-energy physics, where the ability to selectively detect specific types of radiation in a mixed field is essential. researchgate.netutk.edu
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes for Highly Complex Carbazole (B46965) Architectures
The synthesis of carbazole derivatives has traditionally relied on methods like the Grabe–Ullman, Clemo–Perkin, and Tauber reactions. nih.gov However, the demand for more intricate and functionally diverse carbazole structures necessitates the development of more advanced and efficient synthetic strategies.
Recent advancements have seen a surge in the use of metal-catalyzed C-H activation, annulation, and cycloaddition reactions to construct the carbazole core. nih.gov For instance, palladium-catalyzed intramolecular C-H activation has proven to be a mild and efficient approach for creating functionalized carbazoles. nih.gov Gold-catalyzed double benzannulation represents another innovative route to the carbazole nucleus. nih.gov A significant breakthrough has been the development of a one-pot synthesis of carbazoles from readily available nitroarenes and Grignard reagents, which involves a photoinduced aza-6π electrocyclization reaction. rsc.org This method is particularly noteworthy as it proceeds without the need for external catalysts or additives, relying solely on irradiation with purple light. rsc.org
Looking ahead, research will likely focus on developing even more step-economic and atom-efficient synthetic methodologies. The exploration of novel catalytic systems, including earth-abundant metals, will be crucial in making the synthesis of complex carbazole architectures more sustainable and cost-effective. Furthermore, the development of synthetic routes that allow for precise control over the regioselectivity of functionalization will be paramount for tailoring the properties of 3,6-Dihexyl-9H-carbazole derivatives for specific applications. The synthesis of dendritic carbazole structures using techniques like copper-catalyzed N-arylation is also a promising area, as it allows for the creation of macromolecules with unique potential gradients and highly twisted structures. acs.org
Integration of this compound into Multi-Component Hybrid Systems
The versatility of this compound as a donor moiety makes it an ideal candidate for integration into multi-component hybrid systems. researchgate.net These systems, which combine the carbazole unit with other functional materials, can exhibit synergistic properties that surpass those of the individual components.
One emerging paradigm is the development of donor-acceptor (D-A) type molecules where this compound acts as the electron donor. For example, the integration of this compound with electron-accepting units like benzotriazole (B28993) can lead to materials with precisely controlled charge transport characteristics. These hybrid systems have shown promise in organic light-emitting diodes (OLEDs) by facilitating balanced electron and hole injection, resulting in lower driving voltages and higher efficiencies.
Another area of active research is the incorporation of this compound into covalent organic frameworks (COFs). By condensing a derivative of this compound with other building blocks, researchers have synthesized COFs with intriguing electrochromic properties, demonstrating fast and stable color changes. acs.org
Future research will likely explore the integration of this compound with a wider range of functional materials, including quantum dots, perovskites, and other organic semiconductors. The development of hybrid materials for applications beyond electronics, such as in photocatalysis and sensing, is also a promising avenue. For instance, the combination of carbazole derivatives with photoactive azobenzene (B91143) has been explored for creating novel photoresponsive materials. dntb.gov.ua
Development of Advanced Device Architectures for Enhanced Performance and Stability
The performance and stability of organic electronic devices based on this compound are not solely dependent on the molecular properties but are also heavily influenced by the device architecture.
In the realm of OLEDs, research is focused on optimizing the device stack to improve charge injection and transport, leading to higher efficiency and longer operational lifetimes. This includes the development of novel host materials for phosphorescent emitters, where carbazole derivatives with high triplet energy levels are particularly promising. researchgate.netmdpi.com The introduction of ultra-thin insulating layers, such as poly(methylmethacrylate) (B3431434) (PMMA), between the emissive and hole-transporting layers in inverted polymer light-emitting diodes (PLEDs) has been shown to improve charge balance and device efficiency. bohrium.com
For organic photovoltaics (OPVs), the focus is on designing device architectures that maximize light absorption and charge extraction. The use of this compound derivatives as hole-transporting materials (HTMs) in perovskite solar cells is a particularly active area of research. nih.govfrontiersin.org The development of dopant-free HTMs based on carbazole structures is a key goal to improve the long-term stability of these devices. frontiersin.org
Future directions in this area will involve the exploration of novel device concepts, such as tandem solar cells and flexible and wearable electronics. mdpi.com The integration of this compound-based materials into these advanced architectures will require careful engineering of the material properties and device interfaces.
Discovery of New Application Domains for this compound Derivatives
While this compound and its derivatives have already made a significant impact in the field of organic electronics, there is a growing interest in exploring their potential in other application domains. mdpi.com
The inherent biological activity of the carbazole scaffold has led to investigations into its use in medicinal chemistry. nih.govmdpi.comnih.gov Carbazole derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.govmdpi.comnih.gov The long hexyl chains in this compound enhance its solubility, which could be advantageous for biological applications. Future research in this area will likely focus on the design and synthesis of carbazole derivatives with improved therapeutic efficacy and reduced toxicity. The potential of carbazole derivatives as antiviral agents, including against SARS-CoV-2, is also an emerging area of interest. mdpi.com
Another promising application domain is in the field of sensors. The photoluminescent properties of carbazole derivatives make them suitable for use as fluorescent chemosensors for the detection of various analytes. For example, carbazole-based molecules have been developed for the colorimetric detection of fluoride (B91410) anions. frontiersin.org The development of sensors for other ions and molecules, as well as for biological markers, represents a significant opportunity for future research.
Synergistic Combination of Experimental and Theoretical Approaches for Rational Design
The rational design of new materials with tailored properties is greatly enhanced by the synergistic combination of experimental synthesis and characterization with theoretical modeling. Quantum mechanical calculations can provide valuable insights into the electronic structure, photophysical properties, and charge transport characteristics of this compound derivatives, guiding the design of new molecules with improved performance. researchgate.netnih.gov
For instance, theoretical studies can help to understand the structure-property relationships in a series of compounds, explaining observed trends in absorption and emission spectra. researchgate.net They can also be used to predict the hole and electron mobility of new materials, aiding in the selection of promising candidates for specific applications. nih.gov The combination of experimental techniques like cyclic voltammetry and UV-vis spectroscopy with theoretical calculations allows for a comprehensive understanding of the optoelectronic behavior of these materials. nih.gov
Future research will see an even tighter integration of experimental and theoretical approaches. The use of machine learning and artificial intelligence to screen large virtual libraries of carbazole derivatives could accelerate the discovery of new high-performance materials. This data-driven approach, combined with the intuition and expertise of synthetic chemists, will be a powerful paradigm for the rational design of the next generation of this compound-based materials.
Q & A
Q. What are the established synthetic routes for 3,6-dihexyl-9H-carbazole, and how do reaction conditions influence yield and purity?
Answer: this compound is typically synthesized via alkylation of the parent carbazole at the 3- and 6-positions. A common method involves:
- Step 1 : Bromination of carbazole at the 3- and 6-positions using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., dimethylformamide) under inert atmosphere .
- Step 2 : Ullmann-type coupling or nucleophilic substitution with hexyl groups using copper catalysts or alkyl halides. For example, 3,6-diiodo-9H-carbazole reacts with hexylmagnesium bromide in tetrahydrofuran (THF) under reflux .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Q. Key Factors :
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms alkyl chain integration and carbazole backbone structure. For example, hexyl protons appear as multiplets at δ 0.8–1.6 ppm, while aromatic protons resonate at δ 7.2–8.3 ppm .
- FTIR : Aliphatic C-H stretches (2850–2950 cm⁻¹) and aromatic C=C/C-N vibrations (1450–1600 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 353.3 g/mol) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in carbazole derivatives) .
Table 1 : Representative Analytical Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.12 (d, 2H, aromatic), δ 1.28 (m, 20H, hexyl) | |
| FTIR | 2925 cm⁻¹ (C-H stretch), 1602 cm⁻¹ (C=C) | |
| HRMS | m/z 353.3 [M+H]⁺ |
Advanced Research Questions
Q. How do steric and electronic effects of hexyl substituents impact the optoelectronic properties of this compound in polymer applications?
Answer: The hexyl chains introduce steric hindrance and electron-donating effects, which influence:
- Charge Transport : Alkyl groups reduce π-π stacking distances, enhancing hole mobility in polymers (e.g., poly(3,6-dihexylcarbazole)) .
- Bandgap Tuning : Electron-donating alkyl substituents lower the HOMO-LUMO gap, as evidenced by UV-Vis spectroscopy (λₐᵦₛ ~350 nm) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C, suitable for device fabrication .
Q. Methodological Insight :
Q. What computational strategies (e.g., DFT) are used to predict the reactivity and electronic structure of this compound derivatives?
Answer: Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d,p) level provide:
- HOMO-LUMO Profiles : Predicts redox behavior (e.g., HOMO = -5.2 eV, LUMO = -1.8 eV) .
- Reactivity Sites : Identifies electrophilic aromatic substitution preferences at the 1- and 8-positions due to electron-rich carbazole core .
- Nonlinear Optical (NLO) Properties : Hyperpolarizability calculations suggest potential in photonic applications .
Validation : Experimental UV-Vis and cyclic voltammetry data align with DFT predictions within ±0.2 eV .
Q. How can this compound serve as a building block for functional materials in organic electronics?
Answer:
- OLEDs : Acts as a host material in emissive layers due to high triplet energy (~2.8 eV) and ambipolar charge transport .
- Perovskite Solar Cells (PSCs) : Carbazole derivatives improve hole-transport layer (HTL) stability. For example, doping Spiro-OMeTAD with 3,6-dihexylcarbazole enhances conductivity by 30% .
- Sensors : Functionalization with boronate esters (e.g., via Suzuki coupling) enables anion recognition in environmental monitoring .
Table 2 : Key Applications and Performance Metrics
| Application | Performance Metric | Reference |
|---|---|---|
| OLED Host Material | External Quantum Efficiency (EQE) = 12% | |
| PSC HTL | Power Conversion Efficiency (PCE) = 18.5% | |
| Anion Sensor | Detection Limit = 10⁻⁶ M for fluoride |
Q. What experimental challenges arise in the crystallization of this compound derivatives, and how are they mitigated?
Answer:
- Challenge : Hexyl chains disrupt molecular packing, leading to amorphous phases .
- Mitigation Strategies :
- Solvent Engineering : Slow evaporation of dichloromethane/hexane mixtures promotes single-crystal growth .
- Temperature Gradients : Cooling from 60°C to 25°C at 0.5°C/hour enhances crystal nucleation .
- Structural Insights : X-ray diffraction reveals herringbone packing with intermolecular C-H···π interactions .
Q. How do substituent variations at the 9-position (e.g., allyl, phenyl) affect the photophysical properties of this compound?
Answer:
- 9-Allyl Substitution : Introduces conjugation extension, red-shifting emission (λₑₘ ~420 nm) compared to the parent compound (λₑₘ ~390 nm) .
- 9-Phenyl Substitution : Enhances rigidity, increasing fluorescence quantum yield (Φ = 0.45 vs. Φ = 0.32 for unsubstituted) .
- Methodology : Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy quantify excited-state dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
